5-Acetamido-2-nitrophenylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(5-acetamido-2-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O5/c1-5(12)10-6-2-3-8(11(15)16)7(4-6)9(13)14/h2-4,13-14H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKGDBOETDSECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)NC(=O)C)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657330 | |
| Record name | (5-Acetamido-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78887-36-2 | |
| Record name | (5-Acetamido-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Acetamido-2-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed, two-step synthetic protocol for the preparation of 5-Acetamido-2-nitrophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. Due to the absence of a direct, single-publication protocol, this guide outlines a robust and logical pathway based on well-established and reliable methodologies for analogous transformations. The proposed synthesis involves a Miyaura borylation of a commercially available precursor followed by a straightforward acetylation.
Overall Synthetic Pathway
The synthesis is proposed to proceed in two primary stages:
-
Miyaura Borylation: Palladium-catalyzed cross-coupling of 2-bromo-4-nitroaniline with a diboron reagent to form the pinacol ester of (5-amino-2-nitrophenyl)boronic acid. This is followed by the deprotection of the pinacol ester to yield the free boronic acid.
-
Acetylation: The selective acylation of the amino group of (5-amino-2-nitrophenyl)boronic acid using acetic anhydride to yield the final product, this compound.
Data Presentation
The following tables summarize the key reagents and expected outcomes for each step of the synthesis. Yields are representative of typical Miyaura borylation and acetylation reactions and may vary based on specific experimental conditions.
Table 1: Reagents and Conditions for Miyaura Borylation of 2-bromo-4-nitroaniline
| Reagent/Parameter | Molar Equiv. | Role |
| 2-bromo-4-nitroaniline | 1.0 | Starting Material |
| Bis(pinacolato)diboron (B₂pin₂) | 1.1 | Boron Source |
| Pd(dppf)Cl₂ | 0.03 | Catalyst |
| Potassium Acetate (KOAc) | 3.0 | Base |
| 1,4-Dioxane | - | Solvent |
| Temperature | 80-90 °C | Reaction Condition |
| Reaction Time | 12-24 hours | Reaction Condition |
| Expected Yield | 70-85% | (for the pinacol ester) |
Table 2: Reagents and Conditions for Acetylation of (5-amino-2-nitrophenyl)boronic acid
| Reagent/Parameter | Molar Equiv. | Role |
| (5-amino-2-nitrophenyl)boronic acid | 1.0 | Starting Material |
| Acetic Anhydride | 1.2 | Acetylating Agent |
| Sodium Acetate | 1.5 | Base/Catalyst |
| Water | - | Solvent |
| Hydrochloric Acid | - | Solubilizing Agent |
| Temperature | Room Temperature | Reaction Condition |
| Reaction Time | 1-2 hours | Reaction Condition |
| Expected Yield | >90% |
Experimental Protocols
Step 1: Synthesis of (5-amino-2-nitrophenyl)boronic acid
This step is a two-part procedure involving the Miyaura borylation to form the pinacol ester, followed by deprotection to the free boronic acid.
Part A: Synthesis of 2-(5-amino-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromo-4-nitroaniline (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane. To this suspension, add Pd(dppf)Cl₂ (0.03 eq.).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure pinacol ester.
Part B: Deprotection to (5-amino-2-nitrophenyl)boronic acid
-
Hydrolysis: Dissolve the purified pinacol ester from Part A in a suitable solvent mixture such as acetone/water.
-
Acidification: Add an aqueous acid, for instance, 2 M HCl, and stir the mixture at room temperature. The deprotection progress can be monitored by TLC.
-
Isolation: Once the reaction is complete, the free boronic acid may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum to yield (5-amino-2-nitrophenyl)boronic acid.
Step 2: Synthesis of this compound
This protocol is adapted from standard procedures for the acetylation of anilines.[1][2]
-
Dissolution: In an Erlenmeyer flask, suspend (5-amino-2-nitrophenyl)boronic acid (1.0 eq.) in distilled water.
-
Acidification: Add concentrated hydrochloric acid dropwise while stirring until the boronic acid dissolves completely, forming the hydrochloride salt.[2]
-
Preparation of Acetylating Mixture: In a separate flask, dissolve sodium acetate (1.5 eq.) in distilled water. To this solution, add acetic anhydride (1.2 eq.) and stir.[1]
-
Reaction: Immediately pour the acetic anhydride-sodium acetate solution into the solution of the boronic acid hydrochloride salt. Stir the mixture vigorously. A precipitate of the product, this compound, should form.
-
Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold water and then dry it thoroughly under vacuum. The product can be further purified by recrystallization if necessary.
Mandatory Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Proposed chemical reaction pathway for the synthesis.
References
Technical Guide: Physicochemical Properties of 5-Acetamido-2-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetamido-2-nitrophenylboronic acid is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a boronic acid functional group, a nitro group, and an acetamido group on a phenyl ring, suggests its potential as a versatile building block in organic synthesis and as a candidate for biological activity. Boronic acids are known for their ability to form reversible covalent bonds with diols, a characteristic that has been exploited in the design of sensors and drug delivery systems. Furthermore, the presence of the nitro and acetamido groups can influence the molecule's electronic properties and potential interactions with biological targets. This guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental protocols and an exploration of its potential biological applications.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.
Quantitative Data Summary
The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that while some data is derived from experimental measurements, other values are predicted based on computational models due to the limited availability of published experimental data for this specific compound.
| Property | Value | Source |
| Molecular Formula | C₈H₉BN₂O₅ | Commercial Supplier Data |
| Molecular Weight | 223.98 g/mol | Commercial Supplier Data |
| Appearance | Yellow solid | Commercial Supplier Data |
| Melting Point | 193-196 °C | Commercial Supplier Data |
| Boiling Point (Predicted) | 534.5 ± 50.0 °C (at 760 mmHg) | Predicted |
| pKa (Predicted) | Acidic pKa: ~7.5 (boronic acid) | Predicted |
| Water Solubility (Predicted) | Low | Predicted |
| LogP (Predicted) | 1.5 | Predicted |
Experimental Protocols
Detailed experimental protocols are essential for the replication of scientific findings and for the further investigation of a compound's properties. The following sections outline methodologies for the synthesis and characterization of this compound.
Synthesis Protocol: Suzuki-Miyaura Coupling
A plausible synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction. This widely used reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.
Reaction Scheme:
A potential retrosynthetic analysis suggests that this compound could be synthesized from a suitable boronic acid precursor and an acetylating agent, or via nitration and subsequent functional group manipulation of a starting phenylboronic acid derivative. A common general procedure for the synthesis of substituted phenylboronic acids is provided below.
Materials:
-
Substituted aryl halide (e.g., 4-bromo-2-nitroacetanilide)
-
Bis(pinacolato)diboron
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Potassium acetate
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (1.5 equivalents).
-
Add the palladium catalyst (e.g., 3 mol%).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl).
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Characterization Protocols
High-Performance Liquid Chromatography (HPLC):
HPLC is a crucial technique for assessing the purity of a compound. A general reversed-phase HPLC method for the analysis of aromatic boronic acids is as follows:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Gradient: Start with a low percentage of acetonitrile and gradually increase to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the molecular structure of a compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the N-H proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon, and the methyl carbon of the acetamido group.
-
¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids. A single resonance is expected, and its chemical shift can provide information about the coordination state of the boron atom.
Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited in the public domain, the broader class of nitrophenylboronic acids has been investigated for its potential as enzyme inhibitors.
Potential as a Protease Inhibitor
Research has shown that 3-nitrophenylboronic acid can act as an inhibitor of Prostate-Specific Antigen (PSA), a serine protease.[1] Boronic acids can form a stable, reversible covalent bond with the catalytic serine residue in the active site of such proteases, leading to inhibition of their enzymatic activity. This suggests that this compound may also exhibit inhibitory activity against PSA or other serine proteases.
The proposed mechanism involves the nucleophilic attack of the serine hydroxyl group on the electrophilic boron atom of the boronic acid, forming a tetrahedral boronate intermediate that mimics the transition state of peptide bond hydrolysis.
Experimental Workflow for Enzyme Inhibition Assay
The following workflow can be used to assess the inhibitory potential of this compound against a target protease.
Caption: Experimental workflow for determining the enzyme inhibitory activity of this compound.
Proposed Signaling Pathway Inhibition
The following diagram illustrates the proposed mechanism of serine protease inhibition by a phenylboronic acid derivative.
References
An In-Depth Technical Guide to 5-Acetamido-2-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetamido-2-nitrophenylboronic acid (CAS Number: 78887-36-2) is a specialized organic compound that holds significant potential as a building block in medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring a boronic acid, an acetamido group, and a nitro group, offers a versatile platform for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and explores its potential applications in the development of novel therapeutics, particularly in the context of Suzuki-Miyaura cross-coupling reactions and as a potential modulator of signaling pathways.
Core Chemical and Physical Properties
This compound is a yellow solid with a molecular formula of C8H9BN2O5.[1] Its key physical and chemical properties are summarized in the table below, providing a foundational understanding for its use in experimental settings.
| Property | Value | Reference |
| CAS Number | 78887-36-2 | [1] |
| Molecular Formula | C8H9BN2O5 | [1] |
| Molecular Weight | 223.98 g/mol | |
| Melting Point | 193-196 °C | |
| Appearance | Yellow solid | |
| Density | 1.432 g/cm³ |
Synthesis Methodology
Experimental Protocol: Synthesis of this compound
Step 1: Lithiation of 4-acetamido-2-bromo-1-nitrobenzene
-
To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add 4-acetamido-2-bromo-1-nitrobenzene (1 equivalent) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithiation.
Step 2: Borylation and Hydrolysis
-
To the freshly prepared lithium species, slowly add triisopropyl borate (1.5 equivalents) at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (2 M) until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Applications in Drug Discovery and Development
Boronic acids are a cornerstone of modern medicinal chemistry, primarily due to their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many pharmaceutical agents.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent candidate for Suzuki-Miyaura coupling reactions. The boronic acid moiety serves as the organoboron component, while the nitro and acetamido groups can be strategically utilized or modified in subsequent synthetic steps. This allows for the construction of complex biaryl structures, which are common motifs in biologically active molecules.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1 equivalent), an aryl halide (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting biaryl compound using column chromatography.
Potential as a Modulator of Signaling Pathways
The nitroaromatic scaffold is present in numerous biologically active compounds. The nitro group can be reduced to an amino group, providing a key functional handle for further derivatization. Furthermore, the boronic acid moiety itself can interact with biological targets. Boronic acids are known to form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors and sensors.
While specific biological targets for this compound have not been identified in the literature, its structural features suggest potential for interaction with serine proteases or other enzymes where a nucleophilic residue is present in the active site. The acetamido group can participate in hydrogen bonding interactions, potentially enhancing binding affinity and selectivity.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex molecular architectures. While its specific biological activities are yet to be fully elucidated, its structural motifs suggest that it could serve as a scaffold for the design of novel enzyme inhibitors or modulators of cellular signaling. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
A Technical Guide to the Spectral Analysis of 5-Acetamido-2-nitrophenylboronic acid
Disclaimer: Publicly available, experimentally determined spectral data (NMR, IR, MS) for 5-Acetamido-2-nitrophenylboronic acid is limited. The data presented in this guide is a combination of predicted values based on the analysis of structurally similar compounds and established spectroscopic principles. This document is intended for researchers, scientists, and drug development professionals as a reference for the anticipated spectral characteristics of this compound.
Introduction
This compound is a substituted aromatic boronic acid. Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the boronic acid moiety and the electronic and structural contributions of the acetamido and nitro substituents. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of this and related molecules. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for these analytical techniques.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the known effects of the substituents on a benzene ring and data from analogous compounds.
Predicted ¹H and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating, though resonance-withdrawing, acetamido group.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 1H | -NH- |
| ~8.2 | Singlet (broad) | 2H | -B(OH)₂ |
| ~8.0 | Doublet | 1H | H-6 |
| ~7.8 | Doublet of doublets | 1H | H-4 |
| ~7.5 | Doublet | 1H | H-3 |
| ~2.1 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | C=O (amide) |
| ~148 | C-NO₂ |
| ~142 | C-NH |
| ~135 | C-B |
| ~128 | C-6 |
| ~120 | C-4 |
| ~118 | C-3 |
| ~24 | -CH₃ |
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3400-3200 | Strong, Broad | O-H Stretch | Boronic acid (-B(OH)₂) |
| ~3300 | Medium | N-H Stretch | Amide (-NH) |
| ~1680 | Strong | C=O Stretch | Amide I band |
| 1550-1475 | Strong | N-O Asymmetric Stretch | Nitro (-NO₂) |
| ~1540 | Medium | N-H Bend | Amide II band |
| 1360-1290 | Strong | N-O Symmetric Stretch | Nitro (-NO₂) |
| 1350-1300 | Strong | B-O Stretch | Boronic acid |
| ~1100 | Medium | B-C Stretch | Aryl-boron bond |
| 900-675 | Strong | C-H Out-of-plane Bend | Aromatic ring |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Electrospray ionization (ESI) is a common soft ionization technique for such molecules.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion Species | Notes |
| 225.06 | [M+H]⁺ | Predicted exact mass for C₈H₁₀BN₂O₅⁺ |
| 247.04 | [M+Na]⁺ | Possible sodium adduct |
| 207.05 | [M-OH]⁺ | Loss of a hydroxyl group |
| 183.05 | [M-B(OH)₂]⁺ | Loss of the boronic acid group |
| 165.06 | [M-COCH₃-OH]⁺ | Loss of acetyl and hydroxyl groups |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for solid organic compounds like this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved.
-
Instrument Setup : Insert the NMR tube into the spectrometer.[2] Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[2]
-
¹H NMR Acquisition :
-
Use a standard one-pulse sequence.
-
Set the spectral width to cover the expected range of proton resonances (e.g., 0-12 ppm).
-
Apply a 30-45 degree pulse angle to allow for a shorter relaxation delay.
-
Set an appropriate acquisition time (typically 2-4 seconds) and a relaxation delay (1-5 seconds).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common method for solid samples.
-
Instrument Preparation : Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Background Scan : Record a background spectrum of the empty ATR crystal.
-
Sample Analysis : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact.
-
Spectrum Acquisition : Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (ESI-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for electrospray ionization, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.[3]
-
Instrument Setup : The mass spectrometer is typically coupled to a liquid chromatography (LC) system.[4] The sample solution is introduced into the ESI source via direct infusion or through the LC system.[3][4]
-
Ionization : A high voltage is applied to the capillary tip, nebulizing the sample solution into a fine, charged aerosol.[5]
-
Data Acquisition : The desolvated ions are guided into the mass analyzer, which separates them based on their m/z ratio.[5] The detector records the abundance of each ion, generating the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectral characterization of a novel chemical compound.
Caption: A flowchart illustrating the typical workflow for spectral analysis of a chemical compound.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. books.rsc.org [books.rsc.org]
- 3. phys.libretexts.org [phys.libretexts.org]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5-Acetamido-2-nitrophenylboronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Acetamido-2-nitrophenylboronic acid in organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide presents solubility data for structurally related phenylboronic acids to offer valuable comparative insights. Furthermore, it details standard experimental protocols for determining solubility and illustrates a logical workflow for solubility assessment.
Introduction to this compound
This compound is a substituted arylboronic acid. The presence of an acetamido group and a nitro group on the phenyl ring influences its physicochemical properties, including its solubility. Boronic acids are a critical class of compounds in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. An understanding of their solubility is crucial for reaction optimization, purification, formulation, and drug development.
Expected Solubility Profile
Generally, the solubility of phenylboronic acids is significantly influenced by the polarity of the solvent.[1] They tend to be more soluble in polar organic solvents and poorly soluble in non-polar solvents.[2]
-
Polar Protic and Aprotic Solvents: Based on the qualitative data for 2-nitrophenylboronic acid, this compound is expected to be soluble in polar solvents such as methanol, ethanol, and diethyl ether .[3] The presence of the acetamido and nitro groups, which can participate in hydrogen bonding, would likely enhance its solubility in these types of solvents.
-
Ketones and Ethers: Phenylboronic acid exhibits high solubility in ketones (like acetone) and ethers.[1] It is reasonable to expect a similar trend for its substituted derivatives.
-
Chlorinated Solvents: Chloroform has been shown to be a moderately effective solvent for phenylboronic acid.[1]
-
Non-polar Solvents: Very low solubility is expected in non-polar hydrocarbon solvents like hexanes and methylcyclohexane.[1][2]
Quantitative Solubility Data for Structurally Related Phenylboronic Acids
To provide a quantitative framework, the following table summarizes the experimentally determined solubility of phenylboronic acid in several organic solvents. This data can serve as a useful benchmark for estimating the solubility of this compound.
| Solvent | Temperature (°C) | Solubility of Phenylboronic Acid (Mole Fraction) | Reference |
| Chloroform | 25 | Moderate (qualitative) | [1] |
| 3-Pentanone | 25 | High (qualitative) | [1] |
| Acetone | 25 | High (qualitative) | [1] |
| Dipropyl Ether | 25 | High (qualitative) | [1] |
| Methylcyclohexane | 25 | Very Low (qualitative) | [1] |
Note: The original study presented data in graphical form; this table provides a qualitative summary. For precise values, consulting the primary literature is recommended.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound, experimental determination is necessary. The following are standard methodologies for this purpose.
This method is widely used for determining the temperature-dependent solubility of a compound in a given solvent.[1]
Principle: A sample of known composition (solute and solvent) is heated at a controlled rate with vigorous stirring. The temperature at which the solid phase completely dissolves (i.e., the disappearance of turbidity) is recorded as the solid-liquid equilibrium point for that specific concentration. By repeating this process for various compositions, a solubility curve can be constructed.
Detailed Protocol:
-
Sample Preparation: Accurately weigh this compound and the selected organic solvent into a jacketed glass vessel to create a biphasic sample of a known mole fraction.
-
Heating and Stirring: The vessel is heated at a slow, constant rate (e.g., 0.2 K/min) using a circulating bath. The sample must be stirred vigorously to ensure homogeneity and facilitate equilibrium.
-
Equilibrium Point Determination: The disappearance of turbidity, indicating the complete dissolution of the solid, is monitored. This can be done visually or instrumentally using a luminance probe that measures light intensity passing through the solution.
-
Data Collection: The temperature at which the last solid particles disappear is recorded.
-
Constructing the Solubility Curve: The procedure is repeated for a range of different mole fractions of the solute to generate a plot of solubility versus temperature.
This method determines the equilibrium solubility of a compound in a solvent at a constant temperature.
Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached. The concentration of the dissolved compound in the resulting saturated solution is then measured.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to several vials, each containing a known volume of the desired organic solvent. An excess of solid must be present to ensure a saturated solution.
-
Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). The samples should be agitated for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, the samples are allowed to stand to let the undissolved solid settle. The supernatant is then carefully filtered (e.g., using a syringe filter) to remove all solid particles.
-
Quantification: Prepare a series of standard solutions of this compound in the same solvent. Analyze both the standards and the filtered supernatant from the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Construct a calibration curve from the analytical data of the standard solutions. Use the calibration curve to determine the concentration of this compound in the saturated supernatant. This concentration represents the thermodynamic solubility.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflows for the experimental protocols described above.
Caption: Workflow for the Dynamic Solubility Determination Method.
Caption: Workflow for the Thermodynamic (Shake-Flask) Solubility Method.
References
A Technical Guide to the Stability and Storage of 5-Acetamido-2-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 5-Acetamido-2-nitrophenylboronic acid. Due to the limited availability of specific stability studies for this compound, this guide also incorporates data from structurally related arylboronic acids to infer best practices for handling and storage.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | (5-Acetamido-2-nitrophenyl)boronic acid | [1] |
| Molecular Formula | C₈H₉BN₂O₅ | [1] |
| Molecular Weight | 223.98 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 193-196 °C | [1] |
Stability Profile
General Stability Considerations for Arylboronic Acids:
-
Hygroscopicity: Many boronic acids are hygroscopic, meaning they can absorb moisture from the air. The safety data sheet for the related compound 3-Nitrophenylboronic acid indicates that it is hygroscopic[2]. Moisture can lead to the formation of boroxines (anhydrides of boronic acids), which may impact reactivity and solubility.
-
Protodeboronation: Arylboronic acids can undergo protodeboronation, which is the cleavage of the C-B bond and its replacement with a C-H bond. This degradation is often facilitated by harsh acidic or basic conditions[3].
-
Oxidative Degradation: Strong oxidizing agents can lead to the degradation of boronic acids[2].
-
Thermal Stability: The provided melting point of 193-196 °C suggests that the compound is a solid with a relatively high degree of thermal stability under normal laboratory conditions[1].
A general potential degradation pathway for arylboronic acids is illustrated below.
Recommended Storage and Handling Conditions
Based on the general properties of arylboronic acids and related nitro-substituted analogs, the following storage and handling conditions are recommended for this compound to ensure its long-term stability:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage of boronic acids. | Minimizes potential thermal degradation and slows down chemical reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). Keep container tightly closed[4][5]. | Protects against atmospheric moisture and oxygen, which can contribute to degradation. |
| Light | Store in a dark place[4]. | Protects from light-induced degradation, although specific photosensitivity data is not available. |
| Incompatible Materials | Avoid strong oxidizing agents and strong acids[2]. Safety data sheets for related compounds also list strong bases as incompatible[5]. | Prevents chemical reactions that could lead to degradation of the compound. |
| Handling | Use personal protective equipment (gloves, eye protection). Handle in a well-ventilated area to avoid inhalation of dust[5]. Wash hands thoroughly after handling[4]. | Ensures personal safety and prevents contamination of the compound. |
Experimental Protocols for Stability Assessment
To establish a comprehensive stability profile for this compound, a formal stability study is recommended. The following outlines a general experimental workflow for such a study.
Key Methodologies:
-
High-Performance Liquid Chromatography (HPLC): A primary method for assessing the purity of the compound and detecting the formation of degradation products over time. A stability-indicating HPLC method should be developed and validated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for the identification of unknown degradation products by providing molecular weight information.
-
Forced Degradation Studies: Involve exposing the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidizing agents, and light) to intentionally induce degradation. This helps in understanding the degradation pathways and in the development of a stability-indicating analytical method.
This technical guide provides a framework for the stable storage and handling of this compound based on available data and the general characteristics of arylboronic acids. For critical applications, it is strongly recommended to perform specific stability studies to determine the precise shelf-life and optimal storage conditions.
References
Technical Guide to the Commercial Availability and Application of 5-Acetamido-2-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 5-Acetamido-2-nitrophenylboronic acid, focusing on its commercial availability, primary synthetic applications, and relevant biological context. This guide is intended to serve as a technical resource for professionals in chemical research and drug discovery.
Core Compound Properties
This compound is a substituted arylboronic acid, a class of compounds essential to modern synthetic chemistry. The presence of the acetamido, nitro, and boronic acid functional groups makes it a versatile building block for creating complex organic molecules.
| Property | Data |
| IUPAC Name | (5-acetamido-2-nitrophenyl)boronic acid |
| Molecular Formula | C₈H₉BN₂O₅ |
| Molecular Weight | 223.98 g/mol |
| Appearance | Yellow solid |
| Melting Point | 193-196 °C |
| PubChem CID | 44119624 |
| MDL Number | MFCD06659829 |
Commercial Availability
This compound is available from a select number of chemical suppliers specializing in research and development compounds. Availability is typically in small quantities suitable for laboratory-scale synthesis. Below is a summary of representative commercial offerings.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| Dabos | 13229-1G | N/A | 1 g | $145.69 |
| American Elements | N/A | Up to 5N | N/A | Quote |
Note: Prices and availability are subject to change. "N/A" indicates that the information is not publicly listed and requires a direct quote from the supplier.
Primary Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound in research is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl groups. The acetamido and nitro moieties can be retained in the final product or serve as synthetic handles for further chemical transformations.
Representative Experimental Protocol
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like this compound. Researchers should note that optimization of the catalyst, ligand, base, and solvent system is often necessary for a specific substrate.
Reaction: Coupling of an Aryl Halide with this compound.
Materials:
-
Aryl halide (Ar-X, where X = Br, I) (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, or DMF)
Procedure:
-
Vessel Preparation: To a flame-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe. Add the palladium catalyst and ligand (if used).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Biological Context and Visualization
While this compound is primarily a synthetic building block, the boronic acid functional group has significant applications in medicinal chemistry. Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases.
Mechanism of Serine Protease Inhibition
Boronic acids can form a reversible, covalent bond with the hydroxyl group of the catalytic serine residue within the active site of a serine protease. This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity. This mechanism is the basis for the action of several FDA-approved drugs.
Visualized Workflows and Mechanisms
The following diagrams, generated using DOT language, illustrate key logical and experimental workflows relevant to the use of this compound.
An In-depth Technical Guide to 5-Acetamido-2-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetamido-2-nitrophenylboronic acid is a specialized organic compound that holds potential for various applications in research and development, particularly within the fields of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a boronic acid moiety, an acetamido group, and a nitro group on a phenyl ring, provides a versatile platform for chemical modifications and targeted molecular interactions. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, and potential applications, alongside detailed, albeit generalized, experimental protocols.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a benzene ring substituted with three functional groups. The boronic acid group (-B(OH)₂) at position 1 is a key feature, enabling various chemical reactions, most notably the Suzuki-Miyaura cross-coupling. The nitro group (-NO₂) at position 2 acts as an electron-withdrawing group, influencing the reactivity of the molecule. The acetamido group (-NHCOCH₃) at position 5 can participate in hydrogen bonding and offers a site for further chemical derivatization.
Chemical Identifiers:
-
IUPAC Name: (5-Acetamido-2-nitrophenyl)boronic acid
-
Molecular Formula: C₈H₉BN₂O₅
-
SMILES: CC(=O)NC1=CC(=C(C=C1)B(O)O)N(=O)=O
-
InChI: InChI=1S/C8H9BN2O5/c1-5(12)10-6-2-3-8(11(15)16)7(4-6)9(13)14/h2-4,13-14H,1H3,(H,10,12)
Quantitative Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 223.98 g/mol |
| Melting Point | 193-196 °C |
| Density | 1.432 g/cm³ |
| Appearance | Yellow solid |
Experimental Protocols
Logical Workflow for Synthesis
Caption: A potential synthetic pathway for this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This compound can serve as a coupling partner in Suzuki-Miyaura reactions to form biaryl compounds. The following is a general protocol for such a reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2-3 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Potential Applications in Drug Development and Research
While specific biological activities and signaling pathway involvements for this compound are not yet extensively documented, its structural motifs suggest several areas of potential interest for researchers and drug development professionals.
-
Enzyme Inhibition: Boronic acids are a well-established class of enzyme inhibitors, with the boronic acid moiety capable of forming reversible covalent bonds with the active site serine residues of proteases. The acetamido and nitro groups can be tailored to enhance binding affinity and selectivity for specific enzyme targets.
-
Chemical Probes and Biosensors: The phenylboronic acid scaffold is known to interact with diols, a common structural feature in saccharides. This property can be exploited in the design of chemical probes and biosensors for the detection and quantification of biologically important sugars.
-
Medicinal Chemistry Scaffolding: This molecule serves as a versatile building block in medicinal chemistry. The three distinct functional groups offer multiple points for chemical modification, allowing for the synthesis of a diverse library of compounds for screening against various therapeutic targets.
Logical Relationship for Potential Applications
Caption: Potential research and development applications of the core molecule.
Conclusion
This compound is a compound with significant potential for advanced applications in organic synthesis and medicinal chemistry. Its well-defined molecular structure and physicochemical properties, coupled with the versatile reactivity of the boronic acid group, make it a valuable tool for researchers. While detailed experimental data on its biological activity remains to be fully elucidated, its structural features suggest promising avenues for the development of novel enzyme inhibitors, chemical probes, and as a scaffold for the synthesis of new therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.
5-Acetamido-2-nitrophenylboronic Acid: A Scaffolding for Innovation in Medicinal Chemistry
An In-depth Technical Guide on its Potential Applications for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetamido-2-nitrophenylboronic acid is a unique molecule that, while not extensively documented in current medicinal chemistry literature, presents a compelling scaffold for drug discovery and development. Its potential lies in the synergistic interplay of its three key functional components: the phenylboronic acid core, a known pharmacophore and versatile synthetic handle; the 5-acetamido group, which can modulate physicochemical properties and provide key interaction points; and the 2-nitro group, a strong electron-withdrawing group that can influence reactivity and serve as a precursor for further chemical elaboration.
This technical guide will explore the prospective applications of this compound in medicinal chemistry. By dissecting the roles of its constituent parts and drawing parallels with well-characterized analogues, we can delineate a roadmap for its potential use as a building block for novel therapeutics and as a probe for biological systems.
The Phenylboronic Acid Core: A Privileged Structure in Drug Discovery
Phenylboronic acids are a cornerstone of modern medicinal chemistry, primarily owing to their utility in the Suzuki-Miyaura cross-coupling reaction and their inherent ability to interact with biological targets.
A Versatile Synthetic Building Block
The Suzuki-Miyaura coupling is one of the most widely used carbon-carbon bond-forming reactions in the pharmaceutical industry, lauded for its mild reaction conditions and high functional group tolerance.[1][2] this compound can serve as a versatile building block in this reaction to generate a diverse library of biaryl compounds, which are common motifs in many approved drugs.[1][3]
Table 1: Examples of Approved Drugs Synthesized via Suzuki-Miyaura Coupling
| Drug | Therapeutic Area | Role of Suzuki-Miyaura Coupling |
| Losartan | Antihypertensive | Formation of the biphenyl scaffold.[3] |
| Abemaciclib | Oncology | Synthesis of a key intermediate.[3] |
| Valsartan | Antihypertensive | Construction of the biphenyltetrazole moiety. |
A Potent Pharmacophore
The boronic acid moiety itself is a key pharmacophore in several approved drugs.[4] It can form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes, leading to potent inhibition.[4] This has been successfully exploited in the development of proteasome inhibitors for cancer therapy.
Table 2: Boronic Acid-Containing Drugs and Their Mechanisms of Action
| Drug | Target | Therapeutic Area | Mechanism of Action |
| Bortezomib | 26S Proteasome | Multiple Myeloma | Reversible inhibition of the chymotrypsin-like activity of the proteasome. |
| Ixazomib | 26S Proteasome | Multiple Myeloma | Oral proteasome inhibitor with a similar mechanism to bortezomib. |
| Vaborbactam | β-Lactamases | Bacterial Infections | Inhibition of serine β-lactamases, restoring the activity of β-lactam antibiotics.[5] |
The Influence of the 5-Acetamido and 2-Nitro Substituents
The substituents on the phenyl ring are expected to significantly modulate the properties and potential applications of the boronic acid core.
The 5-Acetamido Group
The acetamido group (CH₃CONH-) is a common functional group in pharmaceuticals that can influence a molecule's pharmacokinetic and pharmacodynamic properties.[6][7] It can:
-
Enhance Solubility: The amide functionality can participate in hydrogen bonding, potentially improving aqueous solubility.[6]
-
Provide a Hydrogen Bond Donor/Acceptor: The N-H and C=O groups can form hydrogen bonds with biological targets, contributing to binding affinity and selectivity.[6]
-
Serve as a Synthetic Handle: The acetamido group can be hydrolyzed to the corresponding amine, providing a point for further derivatization.
The 2-Nitro Group
The nitro group (-NO₂) is a strong electron-withdrawing group that can profoundly impact the molecule's electronic properties and biological activity.[8][9] Its presence can:
-
Increase the Acidity of the Boronic Acid: The electron-withdrawing nature of the nitro group can lower the pKa of the boronic acid, potentially enhancing its interaction with biological nucleophiles at physiological pH.
-
Act as a Bio-reducible Moiety: The nitro group can be reduced in hypoxic environments, such as those found in solid tumors or certain bacteria, to form reactive species. This property is exploited in hypoxia-activated prodrugs.[9]
-
Serve as a Precursor to an Amine: The nitro group can be readily reduced to an amino group, which can then be used for further synthetic modifications, such as amide bond formation or diazotization.
Potential Applications in Medicinal Chemistry
Based on the functionalities present in this compound, several potential applications in drug discovery can be envisioned.
Novel Enzyme Inhibitors
The boronic acid moiety suggests potential as an inhibitor of various enzymes, particularly serine proteases. The acetamido and nitro groups could confer selectivity for specific targets. Potential enzyme classes to explore include:
-
Proteasome: Building on the success of bortezomib and ixazomib.
-
β-Lactamases: As a strategy to combat antibiotic resistance.[5]
-
Dipeptidyl Peptidases (e.g., DPP-4): For the treatment of type 2 diabetes.
Hypoxia-Activated Prodrugs
The presence of the nitro group opens up the possibility of developing hypoxia-activated prodrugs. Upon reduction of the nitro group in a low-oxygen environment, the resulting species could release a cytotoxic agent or become a potent inhibitor of a key cellular process.
Caption: Proposed mechanism of action for a hypoxia-activated prodrug.
Building Block for Combinatorial Libraries
This compound is an ideal starting material for the creation of diverse chemical libraries for high-throughput screening. The boronic acid allows for Suzuki-Miyaura coupling, while the nitro and acetamido groups (or their reduced/hydrolyzed forms) provide orthogonal handles for further diversification.
Caption: Workflow for generating a combinatorial library.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the desired aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Nitro Group Reduction
-
Reaction Setup: Dissolve the nitro-containing compound (1.0 eq.) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Add a catalyst (e.g., 10% Pd/C).
-
Reaction Execution: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used without further purification or purified by crystallization or column chromatography.
Conclusion
While direct experimental data on the medicinal chemistry applications of this compound is currently scarce, a thorough analysis of its structural components reveals significant potential. Its utility as a versatile building block in Suzuki-Miyaura coupling is clear. Furthermore, the combination of a potent boronic acid pharmacophore with the modulating effects of the acetamido and nitro groups suggests promising avenues for the development of novel enzyme inhibitors and hypoxia-activated prodrugs. Further investigation and experimental validation are warranted to fully unlock the therapeutic potential of this intriguing molecule.
References
- 1. books.rsc.org [books.rsc.org]
- 2. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications (2022) | Mehran Farhang | 71 Citations [scispace.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 5. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Acetamide used for? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. svedbergopen.com [svedbergopen.com]
- 9. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]
The Dual-Role Modulator: An In-depth Technical Guide on the Acetamido Group's Influence on 5-Acetamido-2-nitrophenylboronic Acid Reactivity
Executive Summary: 5-Acetamido-2-nitrophenylboronic acid is a specialized reagent in organic synthesis, particularly valued in medicinal chemistry and drug development for its utility in carbon-carbon bond formation. Its reactivity is intricately controlled by the electronic interplay between the boronic acid, a powerful ortho-nitro group, and a para-acetamido group. This guide elucidates the critical role of the acetamido group, which acts as a modulating functional group. Through its electron-donating resonance effect, it counteracts the strong deactivating influence of the nitro group, thereby fine-tuning the Lewis acidity and transmetalation potential of the boronic acid moiety. This modulation is pivotal for controlling reaction kinetics and achieving desired outcomes in cross-coupling reactions.
Introduction to Substituted Phenylboronic Acids
Boronic acids are a cornerstone of modern organic synthesis, primarily due to their stability, low toxicity, and versatile reactivity in reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1][2][3] The reactivity of an arylboronic acid is heavily influenced by the electronic and steric properties of its substituents. In this compound, the phenyl ring is decorated with two key functional groups whose interplay dictates the molecule's behavior. Understanding the specific role of the acetamido group is crucial for predicting its reactivity and effectively employing it in the synthesis of complex molecules, including pharmaceutical intermediates.[4][5]
Core Functional Groups: A Triad of Influence
The chemical personality of this compound is determined by three key components: the boronic acid, the nitro group, and the acetamido group.
The Boronic Acid Moiety: The Reactive Center
Structurally, the boronic acid group features an sp2-hybridized boron atom with a vacant p-orbital, rendering it a Lewis acid.[6][7] This Lewis acidity is fundamental to its role in the Suzuki-Miyaura coupling, as it facilitates the crucial transmetalation step in the catalytic cycle.[1][8] The electrophilicity of the boron atom, and thus the rate of transmetalation, is highly sensitive to the electronic environment of the aromatic ring.
The ortho-Nitro Group: A Potent Electron-Withdrawing Influencer
Positioned ortho to the boronic acid, the nitro group (-NO₂) exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M). This significantly increases the Lewis acidity of the boron atom.[5] This heightened acidity can enhance the rate of formation of the boronate species required for transmetalation but can also increase the susceptibility of the C-B bond to protodeboronation, an undesired side reaction.[9]
The para-Acetamido Group: The Reactivity Modulator
The acetamido group (-NHCOCH₃), situated para to the nitro group, possesses a dual electronic nature. The nitrogen's lone pair can be delocalized into the aromatic ring, creating a strong electron-donating resonance effect (+M). Conversely, the electronegativity of the nitrogen and the adjacent carbonyl group results in an electron-withdrawing inductive effect (-I). In aromatic systems, the resonance effect of the acetamido group typically dominates, making it an overall activating group.[10]
Synergistic Effects: How the Acetamido Group Governs Reactivity
The primary role of the acetamido group in this compound is to electronically modulate the potent effects of the ortho-nitro group.
Electronic Impact on the Boronic Acid
The strong electron-donating resonance of the acetamido group pushes electron density into the phenyl ring, partially counteracting the electron-withdrawing pull of the nitro group. This "push-pull" dynamic fine-tunes the overall electron density on the boronic acid moiety. Consequently, the Lewis acidity of the boron center is attenuated compared to a molecule like 2-nitrophenylboronic acid, which lacks the acetamido substituent. This modulation helps to strike a balance: the boronic acid remains sufficiently Lewis acidic for efficient reactivity while potentially gaining stability against protodeboronation.
Caption: Electronic interplay of substituents on the boronic acid.
Impact on Suzuki-Miyaura Coupling
In the context of the Suzuki-Miyaura reaction, the acetamido group's modulation is critical. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[11] The rate-determining step can vary, but transmetalation is often highly dependent on the properties of the boronic acid. By fine-tuning the Lewis acidity, the acetamido group helps optimize the rate of this step, potentially leading to higher yields and cleaner reactions compared to analogues with excessively activating or deactivating substituents.
Caption: Simplified workflow of the Suzuki-Miyaura cross-coupling.
Quantitative Data and Predicted Reactivity
| Compound | Substituents | Predicted Lewis Acidity | Predicted Suzuki Coupling Rate | Typical Yield[12] |
| 2-Nitrophenylboronic Acid | -NO₂ (ortho) | High | Fast, but prone to protodeboronation | 70-98% |
| This compound | -NO₂ (ortho), -NHCOCH₃ (para to NO₂) | Moderate-High (attenuated) | Moderate to Fast, potentially more stable | N/A |
Note: Yields are context-dependent, varying with the coupling partner, catalyst, base, and solvent conditions.
Experimental Protocols
The primary application for this reagent is the Suzuki-Miyaura cross-coupling reaction. Below is a detailed, generalized protocol for this transformation.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure and may require optimization for specific substrates.[9][12]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, 5-10 mL)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent and Catalyst Addition: Add the degassed solvent via syringe. Under a positive flow of the inert gas, add the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Conclusion
The acetamido group in this compound plays a sophisticated and crucial role. It is not merely a passive substituent but an active modulator of the molecule's electronic properties. By donating electron density through resonance, it tempers the powerful deactivating effect of the ortho-nitro group. This results in a finely tuned boronic acid with balanced Lewis acidity, optimizing its performance in Suzuki-Miyaura cross-coupling reactions by promoting efficient transmetalation while potentially enhancing stability. This nuanced control makes this compound a valuable and predictable tool for synthetic chemists in the pursuit of complex molecular architectures.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 5-Acetamido-2-nitrophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and tolerance for a wide array of functional groups.[1] This reaction is instrumental in the synthesis of biaryl compounds, which are crucial scaffolds for pharmaceuticals, functional materials, and biologically active molecules.[1][2]
5-Acetamido-2-nitrophenylboronic acid is a valuable building block in medicinal chemistry and drug development. The presence of the ortho-nitro group makes it an electron-deficient boronic acid, which introduces specific challenges to the standard Suzuki-Miyaura protocol. The primary obstacle is the increased susceptibility of the carbon-boron bond to protodeboronation, an undesired side reaction that cleaves the boronic acid and reduces the yield of the desired coupled product.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the Suzuki-Miyaura cross-coupling reactions involving this compound. This includes a review of catalytic systems, detailed experimental protocols, and troubleshooting strategies to mitigate common side reactions.
Key Challenge: Protodeboronation
Protodeboronation is a significant side reaction for electron-deficient arylboronic acids like this compound.[3] The potent electron-withdrawing effect of the ortho-nitro group weakens the C-B bond, making it prone to cleavage by a proton source, which is often present in the reaction medium (e.g., water).[3][4] This process results in the formation of 4-acetamido-nitrobenzene, consuming the starting material and lowering the overall yield.
Factors that accelerate protodeboronation include:
-
Base Strength: The choice and strength of the base can heavily influence the rate of this side reaction.[3]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[3]
-
Reaction Time: Extended reaction times provide more opportunity for the side reaction to occur.[3]
-
Water Content: The presence of water, a necessary proton source, facilitates the reaction.[3]
Strategies to minimize protodeboronation involve selecting a catalyst system that promotes a rapid cross-coupling, thereby outcompeting the slower protodeboronation pathway, and carefully controlling the reaction temperature and base.[3]
Data Presentation: Optimizing Reaction Conditions
The success of the Suzuki-Miyaura coupling with this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize common starting points for optimization based on literature for analogous electron-deficient substrates.[4][5]
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
|---|---|---|---|---|
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood. | Lower activity for challenging substrates; may require higher temperatures.[5][6] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable. | May not be as active as Buchwald-type systems for this specific substrate class.[5] | 2-5 |
Table 2: Comparison of Common Bases and Solvents
| Base | Equivalents | Solvent System(s) | Typical Temperature | Comments |
|---|---|---|---|---|
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O (e.g., 4:1), Toluene / H₂O | 60 - 100 °C | A strong base, often a reliable choice for challenging couplings, providing a good balance of reactivity while minimizing side reactions.[4] |
| K₂CO₃ | 2.0 - 3.0 | Toluene / EtOH / H₂O, THF / H₂O, Dioxane / H₂O | 80 - 110 °C | A standard, widely used base. May be less effective for highly challenging substrates.[4] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane / H₂O, DMF | 80 - 110 °C | A stronger and more soluble inorganic base that can accelerate slow reactions when weaker bases fail.[4] |
| KF | 3.0 | THF (anhydrous), Dioxane | 60 - 80 °C | A milder option that can be useful for substrates with base-sensitive functional groups. Often requires anhydrous conditions.[4] |
Experimental Protocols
The following protocols provide detailed methodologies for performing Suzuki-Miyaura cross-coupling reactions with this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a generalized starting point for the coupling of this compound with an aryl halide. Optimization of the catalyst, base, and temperature may be necessary for specific substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: In a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and the base.[4]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.[4]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.[4]
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).[4]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[4]
Protocol 2: Optimized Procedure to Minimize Protodeboronation
This protocol employs conditions designed to suppress the undesired protodeboronation side reaction by using a highly active catalyst at a lower temperature.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Pre-catalyst (e.g., SPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed Solvent (e.g., Toluene/H₂O 9:1)
Procedure:
-
Reaction Setup: In a reaction vial, combine the aryl halide, this compound, and the base.[5]
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under positive inert gas pressure, add the degassed solvent mixture, followed by the palladium pre-catalyst.
-
Reaction: Stir the reaction at a lower temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[3] The use of a highly active Buchwald-type catalyst system often allows for lower temperatures and shorter reaction times, which helps to minimize protodeboronation.[3][5]
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1.
Visualizations
Catalytic Cycle and Reaction Pathways
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Desired Suzuki coupling vs. undesired protodeboronation.
Caption: General experimental workflow for Suzuki reactions.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound.
Table 3: Troubleshooting Common Issues
| Observation | Probable Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low yield of desired product and significant formation of 4-acetamido-nitrobenzene. | High rate of protodeboronation.[3] | 1. Optimize the base: Screen weaker or non-aqueous bases (e.g., KF in anhydrous THF).[3][4] 2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 40-60 °C) for a longer duration.[3] 3. Change the catalyst system: Use a highly active catalyst (e.g., a Buchwald pre-catalyst) to promote rapid cross-coupling and outcompete protodeboronation.[3] |
| Reaction is sluggish or does not go to completion. | 1. Inefficient catalyst system for the specific substrate. 2. Low reaction temperature is hindering the coupling.[3] | 1. Screen different palladium catalysts and ligands: Buchwald or Fu-type ligands and their corresponding pre-catalysts are often effective for challenging substrates.[6] 2. Gradually increase the temperature: If protodeboronation is under control, a modest increase in temperature might be necessary to drive the reaction to completion. Monitor for the formation of the protodeboronated side product.[3] |
| Inconsistent results between batches. | 1. Degradation of the boronic acid during storage. 2. Variations in the quality of solvents or reagents (e.g., water content).[3] | 1. Use freshly purchased or purified boronic acid. For long-term storage, consider converting it to a more stable pinacol or MIDA ester.[3] 2. Ensure consistent quality of all reagents and solvents. Use freshly dried and degassed solvents for each reaction.[3] |
This compound is a highly useful building block for the synthesis of complex molecules in drug discovery and materials science. While its electron-deficient nature presents challenges, particularly the risk of protodeboronation, these can be effectively managed. Successful Suzuki-Miyaura cross-coupling relies on the careful selection of a highly active palladium catalyst system, an appropriate base, and optimized reaction temperatures. By implementing the protocols and troubleshooting strategies outlined in these notes, researchers can effectively utilize this versatile reagent to achieve high yields of their desired biaryl products.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Acetamido-2-nitrophenylboronic acid for Protein Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetamido-2-nitrophenylboronic acid is a versatile reagent for the bioconjugation of proteins, offering unique opportunities for researchers in drug development and proteomics. This molecule contains three key functional groups: a boronic acid for covalent conjugation, a nitro group that can serve as a spectroscopic handle or a trigger for redox-based release, and an acetamido group that can modulate the reagent's solubility and electronic properties.
The primary mechanism of bioconjugation involves the reaction of the boronic acid moiety with diols present on glycoproteins or with specific amino acid residues, such as the N-terminal serine or threonine, under controlled pH conditions. This results in the formation of a stable, yet potentially reversible, boronate ester linkage. The presence of the nitro group on the phenyl ring provides a chromophore that can be used for colorimetric quantification of the conjugation efficiency. Furthermore, the nitro group can be chemically reduced to an amine, offering a secondary pathway for further modifications or for creating environmentally sensitive bioconjugates.
These application notes provide an overview of the potential uses of this compound in protein bioconjugation and detailed protocols for common applications.
Key Applications
-
Site-Specific Protein Labeling: The boronic acid can target glycoproteins by forming stable cyclic esters with cis-1,2- or 1,3-diols present in carbohydrate moieties. This allows for the site-specific labeling of glycosylated proteins.
-
Redox-Responsive Drug Delivery: The nitro group can be reduced under hypoxic conditions, which are characteristic of some tumor microenvironments. This reduction can trigger the release of a conjugated drug or alter the properties of the protein conjugate, making it a valuable tool for targeted drug delivery research.
-
Spectroscopic Probing: The nitrophenyl group provides a UV-Vis active label, allowing for the determination of the degree of labeling (DOL) through spectrophotometric analysis.
-
Enzyme Inhibition: Boronic acids are known to act as inhibitors for certain classes of enzymes, such as serine proteases, by forming a covalent adduct with the active site serine. The substituents on the phenyl ring can be tailored to enhance binding affinity and specificity.
Quantitative Data Summary
As specific experimental data for this compound in protein bioconjugation is not extensively published, the following table provides expected ranges and parameters based on the general reactivity of substituted phenylboronic acids. Optimization will be required for specific proteins and applications.
| Parameter | Typical Value/Range | Method of Determination | Notes |
| Degree of Labeling (DOL) | 1 - 5 moles of reagent per mole of protein | UV-Vis Spectroscopy, Mass Spectrometry | Highly dependent on protein, reagent concentration, and reaction time. |
| Reaction pH | 7.5 - 9.0 | pH meter | Higher pH favors the formation of the more reactive tetrahedral boronate species. |
| Reaction Time | 2 - 24 hours | LC-MS, SDS-PAGE | Reaction progress should be monitored to avoid over-labeling or protein degradation. |
| Molar Excess of Reagent | 10 - 100 fold | - | A higher excess drives the reaction to completion but may require more extensive purification. |
| Stability of Conjugate | Stable at neutral pH, hydrolysis may occur at acidic pH | HPLC, Dialysis | The stability of the boronate ester bond is pH-dependent. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol describes a general method for labeling a protein with this compound. This procedure is suitable for glycoproteins or proteins with accessible N-terminal serine/threonine residues.
Materials:
-
Protein of interest (e.g., monoclonal antibody, enzyme)
-
This compound
-
Conjugation Buffer: 100 mM sodium borate buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography, such as a desalting column)
-
DMSO (for dissolving the boronic acid reagent)
-
UV-Vis Spectrophotometer
-
LC-MS for characterization
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of other diol-containing compounds (e.g., glycerol).
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A starting point is a 50-fold molar excess.
-
Incubate the reaction mixture at room temperature for 4-16 hours with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 24 hours).
-
Monitor the reaction progress by taking aliquots and analyzing them via LC-MS to determine the degree of labeling.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted this compound and byproducts by size-exclusion chromatography using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Measure the absorbance of the conjugate at the λmax of the nitrophenyl group (around 350-420 nm, to be determined experimentally) to calculate the Degree of Labeling (DOL).
-
Confirm the conjugation and determine the final DOL using LC-MS analysis.
-
Protocol 2: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
Procedure:
-
Measure the UV-Vis spectrum of the purified protein conjugate from 250 nm to 500 nm.
-
Record the absorbance at 280 nm (A280) and at the λmax of the this compound label (A_label). The λmax for the label needs to be determined experimentally, but a starting point is to scan the free compound in the conjugation buffer.
-
Calculate the concentration of the protein using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.
-
Correction Factor (CF) = A280 of free label / A_label of free label
-
Corrected A280 = A280_conjugate - (A_label_conjugate * CF)
-
Protein Concentration (M) = Corrected A280 / (ε_protein * path length)
-
-
Calculate the concentration of the label.
-
Label Concentration (M) = A_label_conjugate / (ε_label * path length)
-
-
Calculate the DOL.
-
DOL = Label Concentration / Protein Concentration
-
Note: The molar extinction coefficients (ε) for the protein and the label at their respective λmax are required. The ε for the label can be determined by measuring the absorbance of a known concentration of this compound.
Visualizations
Caption: Experimental workflow for protein bioconjugation.
Caption: Reaction of boronic acid with a protein diol.
Application Notes and Protocols for Palladium-Catalyzed Coupling of 5-Acetamido-2-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Acetamido-2-nitrophenylboronic acid with various aryl halides. This transformation is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl scaffolds, which are precursors to a wide range of biologically active compounds and functional materials.[1][2][3][4]
The presence of the nitro group in the ortho-position and the acetamido group in the meta-position of the phenylboronic acid introduces specific electronic and steric challenges that necessitate carefully optimized reaction conditions for a successful coupling.[1][5] These notes offer insights into overcoming these challenges through the appropriate selection of catalysts, ligands, bases, and solvent systems.
Overcoming Challenges in the Coupling of this compound
The primary obstacles in the Suzuki-Miyaura coupling of this compound are the sterically demanding and electron-withdrawing nature of the ortho-nitro group. This substitution pattern can impede the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from boron to palladium, potentially leading to lower yields.[1][5] Successful coupling, therefore, relies on:
-
Bulky and Electron-Rich Ligands: These ligands can stabilize the palladium catalyst and promote oxidative addition and reductive elimination, helping to drive the catalytic cycle forward.[5]
-
Appropriate Base Selection: The base plays a critical role in the activation of the boronic acid. The choice of base can significantly impact the reaction rate and yield.[6][]
-
Optimized Solvent Systems: The solvent influences the solubility of the reagents and the stability of the catalytic species.[1]
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed Suzuki-Miyaura coupling of this compound. Note: These protocols should be optimized for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).[8][9]
Protocol 1: General Conditions for Coupling with Aryl Bromides
This protocol is a starting point for the coupling of this compound with various aryl bromides.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous and degassed solvents
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.[8]
-
Solvent Addition: Add the anhydrous, degassed solvent mixture via syringe under a positive flow of inert gas.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[1]
Protocol 2: Conditions Utilizing a Pre-catalyst for Challenging Couplings
For more challenging couplings, such as with sterically hindered aryl halides or when higher yields are desired, the use of a palladium pre-catalyst with a bulky, electron-rich ligand is recommended.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Palladacycle G2, 2 mol%)[9]
-
Base (e.g., K₃PO₄, 2.0 equiv)[11]
-
Solvent (e.g., 1,4-Dioxane/Water mixture)[11]
Procedure:
-
Reaction Setup: To a Schlenk tube, add the aryl halide, this compound, and the palladium pre-catalyst.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.[9]
-
Reagent Addition: Add the base, followed by the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture vigorously at the optimized temperature (e.g., 60-100 °C) and monitor its progress.[11]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of nitro-substituted phenylboronic acids with various aryl halides, which can serve as a starting point for optimizing the coupling of this compound.
| Catalyst (mol%) | Ligand | Aryl Halide Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | SPhos | 4-Chloroanisole | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | Adapted from[5] |
| Pd(OAc)₂ (2) | PPh₃ | 1-Bromo-4-methoxybenzene | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 | Adapted from[10] |
| XPhos Palladacycle G2 (2) | XPhos | 4-Chlorotoluene | K₃PO₄ | THF/H₂O | RT | 0.5 | 98 | Adapted from[9] |
| Pd(dppf)Cl₂ (3) | dppf | 2-Bromo-3-picoline | K₂CO₃ | Toluene/H₂O | 80 | - | 82 | [3] |
Mandatory Visualization
Caption: Experimental workflow for the palladium-catalyzed coupling.
Caption: Generalized Suzuki-Miyaura catalytic cycle.[5][12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
5-Acetamido-2-nitrophenylboronic Acid: A Versatile Building Block for Dual-Responsive Functional Polymers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetamido-2-nitrophenylboronic acid is an advanced building block for the synthesis of functional polymers with dual-responsiveness. The presence of a boronic acid moiety allows for reversible covalent interactions with 1,2- and 1,3-diols, making the resulting polymers sensitive to saccharides like glucose. Concurrently, the ortho-positioned nitro group is redox-active and can be reduced to an amino group, providing a distinct trigger for changes in polymer properties, which is particularly relevant in specific biological environments such as hypoxic tumor microenvironments. The acetamido group enhances biocompatibility and modulates the electronic properties and pKa of the boronic acid, influencing its binding affinity with diols.
These unique characteristics make polymers derived from this compound highly promising for a range of biomedical applications, including targeted drug delivery, continuous glucose monitoring, and the development of self-healing materials. This document provides an overview of the potential applications and detailed protocols for the synthesis and utilization of these functional polymers.
Key Applications and Expected Performance
Polymers functionalized with this compound are anticipated to excel in applications requiring sensitivity to both glucose and reductive environments. The data presented below is extrapolated from studies on analogous phenylboronic acid-containing polymers and serves as a guideline for expected performance.
| Application Area | Polymer Architecture | Key Performance Metric | Expected Quantitative Value | Reference Analogue |
| Redox-Responsive Drug Delivery | Nanoparticles from block copolymers functionalized with this compound. | Drug Release upon Reduction | > 80% release in 24h with nitroreductase | 2-Nitrophenylboronic acid polymers[1] |
| Fluorescent Glucose Sensing | Polymer with pendant this compound and a FRET donor fluorophore. | Glucose Detection Range | 0.5 - 20 mM | Phenylboronic acid-based sensors[2] |
| Self-Healing Hydrogels | Crosslinked hydrogel network with boronate ester bonds. | Healing Efficiency (Tensile Strength Recovery) | > 90% after 24 hours | Phenylboronic acid hydrogels |
Experimental Protocols
The following protocols are adapted from established procedures for similar boronic acid-containing monomers, specifically for application with this compound.
Protocol 1: Synthesis of a Dual-Responsive Copolymer via Post-Polymerization Modification
This protocol details a two-step process: first, the synthesis of a base copolymer with reactive amine side groups, followed by the coupling of this compound.
Materials:
-
N-(2-hydroxypropyl)methacrylamide (HPMA)
-
N-(3-aminopropyl)methacrylamide hydrochloride (APMA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Diethyl ether
-
Triethylamine (TEA)
Procedure:
-
Synthesis of Poly(HPMA-co-APMA) Copolymer:
-
Dissolve HPMA (e.g., 1.0 g, 6.98 mmol) and APMA (e.g., 0.125 g, 0.70 mmol) in DMSO (10 mL) in a Schlenk flask.
-
Add AIBN (e.g., 11.5 mg, 0.07 mmol) as the radical initiator.
-
Purge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen.
-
Conduct the polymerization at 60°C for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting copolymer by adding the reaction mixture dropwise into an excess of diethyl ether.
-
Wash the precipitate thoroughly with diethyl ether and dry under vacuum at room temperature.
-
-
Functionalization with this compound:
-
Activate the carboxylic acid of this compound by reacting it with DCC and NHS in DMSO to form an NHS-ester. Note: This is a standard procedure for amide coupling.
-
Dissolve the synthesized poly(HPMA-co-APMA) copolymer in fresh DMSO.
-
Add a slight excess of triethylamine (TEA) to deprotonate the amine groups of the APMA units.
-
Add the activated this compound solution to the polymer solution.
-
Allow the reaction to stir at room temperature for 48 hours.
-
Precipitate the functionalized polymer by adding the reaction mixture to diethyl ether.
-
Wash the product extensively with diethyl ether and dry it under vacuum to yield the final dual-responsive polymer.
-
Protocol 2: In Vitro Redox-Responsive Drug Release Study
This protocol outlines the procedure for evaluating the release of a model drug from nanoparticles self-assembled from the polymer synthesized in Protocol 1.
Materials:
-
This compound functionalized polymer
-
Doxorubicin (DOX) or another model therapeutic agent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitroreductase enzyme
-
Dialysis tubing (MWCO suitable for retaining nanoparticles, e.g., 3.5-5 kDa)
Procedure:
-
Preparation of Drug-Loaded Nanoparticles:
-
Dissolve the functionalized polymer and DOX in a minimal amount of DMSO.
-
Add this solution dropwise to a vigorously stirring aqueous solution (e.g., PBS at pH 7.4) to facilitate the self-assembly into drug-loaded nanoparticles.
-
Stir the resulting nanoparticle suspension for at least 4 hours to allow for the evaporation of DMSO and stabilization of the nanoparticles.
-
Remove any unloaded drug by dialyzing the nanoparticle suspension against PBS (pH 7.4).
-
-
In Vitro Drug Release:
-
Place a known concentration of the purified drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of PBS (pH 7.4) at 37°C with gentle stirring.
-
For the redox-triggered release group, add nitroreductase to the release medium to simulate a reductive environment.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy for DOX).
-
Plot the cumulative drug release as a function of time for both the control and the nitroreductase-containing groups.
-
Protocol 3: Fluorescent Glucose Sensing
This protocol describes the use of a polymer functionalized with this compound in a Förster Resonance Energy Transfer (FRET)-based glucose sensing assay.
Materials:
-
A fluorescent polymer or small molecule containing diol groups to act as the FRET donor (e.g., a coumarin-modified dextran).
-
A polymer functionalized with this compound and a suitable FRET acceptor dye (e.g., a rhodamine derivative).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Glucose solutions of varying concentrations.
Procedure:
-
Sensor Assembly:
-
In a PBS solution (pH 7.4), mix the FRET donor polymer and the FRET acceptor polymer functionalized with this compound.
-
The boronic acid moieties on the acceptor polymer will bind with the diol groups on the donor polymer, bringing the FRET pair into close proximity and resulting in quenching of the donor fluorescence.
-
-
Glucose-Induced Response:
-
Add varying concentrations of glucose to the sensor solution.
-
Glucose will competitively bind to the boronic acid groups, displacing the FRET donor polymer.
-
This displacement increases the distance between the FRET donor and acceptor, leading to a recovery of the donor's fluorescence intensity.
-
-
Quantification:
-
Measure the fluorescence intensity at the emission maximum of the donor fluorophore for each glucose concentration.
-
Construct a calibration curve by plotting the fluorescence intensity against the glucose concentration.
-
This calibration curve can then be used to determine the glucose concentration in unknown samples.
-
Visualizations of Workflows and Mechanisms
References
Application of 5-Acetamido-2-nitrophenylboronic acid in Glucose Sensing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylboronic acids have emerged as a versatile class of synthetic receptors for the recognition of saccharides, owing to their ability to form reversible covalent bonds with cis-diols. This interaction forms the basis of various glucose sensing platforms, offering a promising alternative to traditional enzyme-based methods. 5-Acetamido-2-nitrophenylboronic acid is a phenylboronic acid derivative featuring an acetamido group and a nitro group as substituents on the phenyl ring. These functional groups can modulate the electronic properties, pKa, and binding affinity of the boronic acid moiety, potentially enhancing its selectivity and sensitivity for glucose. The electron-withdrawing nature of the nitro group is expected to lower the pKa of the boronic acid, facilitating glucose binding at physiological pH. This document provides detailed application notes and protocols for the investigation of this compound as a potential fluorescent glucose sensor.
While specific quantitative data for this compound in glucose sensing is not extensively available in the public domain, this document outlines the fundamental principles and provides generalized protocols based on the well-established behavior of structurally similar phenylboronic acid derivatives.
Principle of Glucose Sensing
The fundamental principle of glucose sensing using this compound relies on its reversible interaction with the cis-diol moieties of glucose to form a cyclic boronate ester. This binding event can be transduced into a measurable optical signal, most commonly through fluorescence modulation. A plausible signaling mechanism is Photoinduced Electron Transfer (PET). In a sensor molecule where a fluorophore is conceptually linked to the boronic acid, the binding of glucose alters the electronic properties of the boronic acid, thereby modulating the PET process and resulting in a change in fluorescence intensity.
For this compound, the phenyl ring itself can act as a fluorophore, or it can be coupled to another fluorescent reporter. The binding of glucose to the boronic acid moiety increases its Lewis acidity, which can influence the electron density of the aromatic ring and affect its fluorescent properties.
Quantitative Data Summary
As direct quantitative data for this compound is limited, the following table provides a comparative summary of binding constants for glucose with various phenylboronic acid derivatives to serve as a benchmark for expected performance.
| Boronic Acid Derivative | Binding Constant (K) for Glucose (M⁻¹) | Measurement Conditions (pH, Solvent) | Reference |
| Phenylboronic acid | 4.6 | pH 7.4 | [1] |
| 2-Nitrophenylboronic acid | Data not readily available | - | - |
| Anthracene-based diboronic acid | 3980 | pH 7.8, water/methanol | [2] |
| Mc-CDBA | 7.1 x 10² | pH 7.4, 0.5% MeOH/PBS | [3] |
| Ca-CDBA | 4.5 x 10³ | pH 7.4, 0.5% DMSO/PBS | [3] |
| Cationic pyridinium diboronic acid | 2512 | Physiological pH | [2] |
Researchers are encouraged to experimentally determine the binding constant for this compound using the protocols outlined below.
Experimental Protocols
Protocol 1: Determination of Glucose Binding Affinity by Fluorescence Titration
This protocol describes a standard method to determine the binding affinity (association constant, K) of this compound for glucose using fluorescence spectroscopy.
Materials:
-
This compound
-
D-Glucose
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a high-concentration stock solution of D-glucose (e.g., 1 M) in PBS (pH 7.4).
-
-
Sample Preparation:
-
In a series of cuvettes, add a fixed concentration of the this compound stock solution to achieve a final concentration in the low micromolar range (e.g., 10 µM).
-
Add increasing volumes of the glucose stock solution to each cuvette to achieve a range of final glucose concentrations (e.g., 0 mM to 100 mM).
-
Bring the final volume of each sample to a constant value (e.g., 2 mL) with PBS (pH 7.4). Ensure the final concentration of the organic solvent from the sensor stock is minimal (<1%) to avoid influencing the binding equilibrium.
-
-
Fluorescence Measurement:
-
Incubate the samples at a constant temperature (e.g., 25 °C) for a sufficient time to allow the binding to reach equilibrium (e.g., 15-30 minutes).
-
Measure the fluorescence emission spectrum of each sample using the spectrofluorometer. The excitation wavelength should be set at the absorption maximum of this compound.
-
Record the fluorescence intensity at the emission maximum for each glucose concentration.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (ΔF = F - F₀, where F is the fluorescence in the presence of glucose and F₀ is the fluorescence in the absence of glucose) as a function of the glucose concentration.
-
The binding constant (K) can be determined by fitting the titration data to a suitable binding model, such as the 1:1 binding isotherm using non-linear regression analysis.
-
Protocol 2: Evaluation of Selectivity
This protocol outlines the procedure to assess the selectivity of this compound for glucose over other potentially interfering saccharides.
Materials:
-
This compound stock solution
-
Stock solutions of various saccharides (e.g., fructose, galactose, mannose) of the same concentration as the glucose stock solution.
-
PBS (pH 7.4)
-
Spectrofluorometer
Procedure:
-
Sample Preparation:
-
Prepare a set of cuvettes, each containing the same fixed concentration of this compound as in Protocol 1.
-
To each cuvette, add a fixed concentration of one of the saccharides (e.g., 50 mM). Include a sample with glucose at the same concentration for direct comparison.
-
Prepare a blank sample containing only the boronic acid in PBS.
-
-
Fluorescence Measurement:
-
Incubate and measure the fluorescence emission of each sample as described in Protocol 1.
-
-
Data Analysis:
-
Compare the change in fluorescence intensity for glucose with that of the other saccharides.
-
A significantly larger fluorescence response for glucose indicates good selectivity.
-
Visualizations
Signaling Pathway of a Generic Phenylboronic Acid-Based Glucose Sensor
Caption: General signaling pathway for a phenylboronic acid-based fluorescent glucose sensor.
Experimental Workflow for Glucose Binding Affinity Determination
Caption: Experimental workflow for determining the glucose binding constant.
Logical Relationship of Substituent Effects on Phenylboronic Acid
Caption: Influence of substituents on the properties and performance of the boronic acid sensor.
Conclusion
This compound holds potential as a valuable tool for the development of fluorescent glucose sensors. The presence of the electron-withdrawing nitro group and the acetamido group are anticipated to favorably modulate its glucose binding properties at physiological pH. The protocols and principles outlined in this document provide a comprehensive framework for researchers to systematically evaluate the efficacy of this compound in glucose sensing applications. Further experimental validation is necessary to quantify its binding affinity, selectivity, and overall performance as a glucose sensor.
References
- 1. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Use of Fluorescent Probes based on 5-Acetamido-2-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the sensitive and specific detection of various analytes within complex environments. Phenylboronic acids have emerged as versatile recognition motifs for the design of fluorescent probes, particularly for reactive oxygen species (ROS) and saccharides. This application note details the synthesis and application of fluorescent probes derived from 5-Acetamido-2-nitrophenylboronic acid. These probes operate on a "turn-on" fluorescence mechanism, where the boronic acid moiety acts as a fluorescence quencher that is cleaved upon reaction with specific analytes, leading to a significant increase in fluorescence emission. The presence of the acetamido and nitro groups on the phenylboronic acid ring can modulate the probe's reactivity and spectroscopic properties.
Principle of Detection: "Turn-On" Fluorescence Signaling
The fundamental principle behind the probes described herein is the oxidative cleavage of the carbon-boron bond by analytes such as peroxynitrite (ONOO⁻) or hydrogen peroxide (H₂O₂). In its native state, the boronic acid group is conjugated to a fluorophore, and this conjugate is either non-fluorescent or weakly fluorescent due to quenching effects like photoinduced electron transfer (PET). Upon reaction with the target analyte, the boronic acid is oxidized and cleaved, releasing the unquenched, highly fluorescent parent fluorophore. This results in a "turn-on" fluorescent signal that is directly proportional to the concentration of the analyte.
Applications
Fluorescent probes synthesized from this compound are particularly useful for the detection of reactive oxygen species, which are implicated in a wide range of physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer.
-
Detection of Peroxynitrite: Peroxynitrite is a potent and short-lived oxidant involved in cellular signaling and damage. Probes based on this compound can provide sensitive and selective detection of peroxynitrite in cellular and in vivo models.
-
Monitoring Hydrogen Peroxide: As a key signaling molecule and a marker of oxidative stress, the detection of hydrogen peroxide is of great interest. These probes offer a valuable tool for studying the role of H₂O₂ in various biological contexts.
-
High-Throughput Screening: The "turn-on" nature of these probes makes them well-suited for high-throughput screening assays to identify modulators of ROS production in drug discovery.
Quantitative Data Summary
The following table summarizes hypothetical photophysical and performance data for a representative fluorescent probe, FP-ANPBA , synthesized from this compound and a coumarin-based fluorophore. These values are typical for such probes and serve as a guideline for experimental design.
| Parameter | Value | Method of Determination |
| FP-ANPBA (Probe) | ||
| Molecular Weight | Calculated based on specific fluorophore | Mass Spectrometry |
| Purity | >95% | HPLC, NMR |
| Excitation Maximum (λex) | ~330 nm | UV-Vis Spectroscopy |
| Emission Maximum (λem) | Weak or non-emissive | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield (Φ) | <0.01 | Comparative method using a standard |
| Released Fluorophore | ||
| Excitation Maximum (λex) | ~375 nm | UV-Vis Spectroscopy |
| Emission Maximum (λem) | ~450 nm | Fluorescence Spectroscopy |
| Molar Extinction Coefficient (ε) at λex | ~25,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Fluorescence Quantum Yield (Φ) | ~0.65 | Comparative method using a standard |
| Performance | ||
| Limit of Detection (LOD) for Peroxynitrite | ~50 nM | S/N = 3 |
| Linear Range | 0.1 - 10 µM | Fluorescence Titration |
| Response Time | < 5 minutes | Kinetic Fluorescence Assay |
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Probe (FP-ANPBA) from this compound
This protocol describes a general method for the synthesis of a fluorescent probe by coupling this compound with a hydroxyl-containing fluorophore, such as 4-hydroxycoumarin, via an ether linkage.
Materials:
-
This compound
-
4-Hydroxycoumarin (or other suitable hydroxyl-fluorophore)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-hydroxycoumarin (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
To this solution, add this compound (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the final probe, FP-ANPBA .
-
Characterize the purified probe by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Detection of Peroxynitrite
This protocol outlines the general procedure for measuring the fluorescence response of FP-ANPBA to peroxynitrite.
Materials:
-
FP-ANPBA stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peroxynitrite (ONOO⁻) solution (concentration determined by UV-Vis at 302 nm)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of FP-ANPBA (e.g., 10 µM) in PBS (pH 7.4) from the DMSO stock solution.
-
Transfer the working solution to a quartz cuvette.
-
Record the initial fluorescence spectrum of the probe solution (this is the "off" state).
-
Add varying concentrations of peroxynitrite to the cuvette.
-
Incubate for 5 minutes at room temperature.
-
Measure the fluorescence emission spectra (this is the "on" state).
-
Plot the fluorescence intensity at the emission maximum of the released fluorophore against the peroxynitrite concentration to generate a calibration curve.
-
For selectivity studies, repeat the experiment with other reactive oxygen and nitrogen species (e.g., H₂O₂, ClO⁻, •OH) at high concentrations and compare the fluorescence response to that of peroxynitrite.
Protocol 3: Cellular Imaging of Endogenous Peroxynitrite
This protocol provides a general workflow for using FP-ANPBA to visualize peroxynitrite in living cells.
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages) cultured on glass-bottom dishes
-
FP-ANPBA stock solution (1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to stimulate peroxynitrite production
-
Confocal fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 12-24 hours to induce the production of peroxynitrite. A control group of untreated cells should be maintained.
-
Probe Loading: Prepare a solution of FP-ANPBA (e.g., 5-10 µM) in serum-free cell culture medium. Remove the medium from the cells and wash with PBS. Add the probe-containing medium and incubate for 30-60 minutes at 37 °C.
-
Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove any excess extracellular probe.
-
Imaging: Add fresh culture medium or PBS to the cells. Image the cells using a confocal microscope with appropriate excitation and emission filters for the released fluorophore. Compare the fluorescence intensity between the stimulated and control cells.
Visualizations
Application Notes and Protocols: 5-Acetamido-2-nitrophenylboronic Acid in the Preparation of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids have emerged as a pivotal class of compounds in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases.[1][2] This characteristic makes them effective transition-state analogs, leading to potent enzyme inhibition.[2][3] The incorporation of a boronic acid moiety into a drug candidate can significantly enhance its binding affinity and specificity.[4] Among the vast landscape of boronic acid derivatives, those featuring substituted phenyl rings are of particular interest as they allow for fine-tuning of electronic and steric properties to optimize interactions with the target enzyme.
5-Acetamido-2-nitrophenylboronic acid is a bifunctional molecule that presents intriguing possibilities for the design of enzyme inhibitors. The acetamido group can participate in hydrogen bonding interactions within an enzyme's active site, while the electron-withdrawing nitro group can modulate the pKa of the boronic acid, influencing its reactivity and binding affinity.[5] This application note provides an overview of the potential applications of this compound in the preparation of enzyme inhibitors, along with detailed experimental protocols for their synthesis and evaluation.
Potential Applications in Enzyme Inhibition
While specific data for this compound is not extensively documented in the public domain, based on the known reactivity of similar boronic acid derivatives, it holds promise as a scaffold for inhibitors of several enzyme classes, most notably:
-
Serine Proteases: Boronic acids are well-established inhibitors of serine proteases, such as β-lactamases, which are responsible for antibiotic resistance.[3][6][7] The boronic acid can form a tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, mimicking the transition state of substrate hydrolysis.
-
Proteasome Inhibitors: The proteasome, a key player in cellular protein degradation, has a serine residue in its active site. Boronic acid-containing drugs like Bortezomib are potent proteasome inhibitors used in cancer therapy.[1][8]
-
Other Hydrolases: The principles of boronic acid-based inhibition can be extended to other hydrolases where a nucleophilic residue is involved in catalysis.
Synthesis of Enzyme Inhibitors
The synthesis of enzyme inhibitors using this compound as a starting material can be achieved through various organic chemistry reactions. A common strategy involves coupling the boronic acid with a suitable scaffold that can present the molecule to the enzyme's active site. The following is a generalized protocol for the synthesis of a triazole-based inhibitor, inspired by the in situ click chemistry approach used for developing β-lactamase inhibitors.[3][9]
Protocol 1: Synthesis of an Azido-Functionalized Phenylboronic Acid Intermediate
This protocol describes the conversion of a bromo-functionalized precursor to an azide, which can then be used in "click chemistry" reactions.
Materials:
-
5-Acetamido-2-nitro-1-(bromomethyl)benzene (precursor, requires synthesis from 5-acetamido-2-nitrotoluene)
-
Sodium azide (NaN₃)
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve the 5-acetamido-2-nitro-1-(bromomethyl)benzene (1.0 eq.) in methanol in a round-bottom flask.
-
Add sodium azide (10.0 eq.) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting azido-functionalized compound using column chromatography.
Experimental Protocols for Enzyme Inhibition Assays
The following protocols outline the general procedures for evaluating the inhibitory activity of compounds derived from this compound against a model enzyme, such as a β-lactamase.
Protocol 2: General β-Lactamase Inhibition Assay
This spectrophotometric assay uses the chromogenic substrate nitrocefin, which changes color upon hydrolysis by β-lactamase.
Materials:
-
Purified β-lactamase enzyme (e.g., AmpC or KPC-2)
-
Nitrocefin (substrate)
-
Phosphate buffer (50 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
In a 96-well microplate, add the phosphate buffer.
-
Add the desired concentration of the test inhibitor (or DMSO for the control).
-
Add the β-lactamase enzyme solution to each well and incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding a solution of nitrocefin to each well.
-
Immediately monitor the change in absorbance at 486 nm over time using a microplate reader.
-
The rate of nitrocefin hydrolysis is proportional to the enzyme activity.
Protocol 3: Determination of IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.
Procedure:
-
Perform the enzyme inhibition assay (Protocol 2) with a range of inhibitor concentrations.
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
Quantitative Data
The following table summarizes the inhibitory activity of some boronic acid-based triazole inhibitors against β-lactamases, as reported in the literature. This data provides a benchmark for the expected potency of inhibitors synthesized using a similar strategy.
| Compound | Target Enzyme | Kᵢ (nM) |
| 5 | KPC-2 | 730[3][6][7][9] |
| 10a | AmpC | 140[3][6][7][9] |
Visualizations
Logical Relationship: Mechanism of Serine Protease Inhibition
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Drug Delivery Systems Utilizing 5-Acetamido-2-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of redox-responsive drug delivery systems using 5-Acetamido-2-nitrophenylboronic acid. This compound offers a dual-functionality platform: the boronic acid moiety allows for targeting sialic acid residues overexpressed on some cancer cells, while the nitro group enables targeted drug release in the reductive environment characteristic of solid tumors.
Principle of Action
The core of this drug delivery strategy lies in the unique chemical properties of this compound.
-
Targeting: Phenylboronic acid and its derivatives can form reversible covalent bonds with diols present in saccharides, such as sialic acid, which is often overexpressed on the surface of tumor cells. This interaction facilitates the accumulation of the drug delivery system at the tumor site.
-
Redox-Responsive Release: The 2-nitro group is susceptible to reduction in the hypoxic (low oxygen) and highly reductive environment of solid tumors.[1][2] This reduction to an amino group triggers a conformational change in the carrier, leading to the disassembly of the nanoparticle and the release of the encapsulated drug specifically at the tumor site. This targeted release mechanism minimizes systemic toxicity and enhances the therapeutic efficacy of the encapsulated drug.[1][2]
Data Presentation: Nanoparticle Characterization
The following table summarizes typical quantitative data for drug delivery systems based on nitrophenylboronic acid-functionalized polymers. These values should be considered as representative, and actual results will vary depending on the specific polymer, drug, and formulation parameters.
| Parameter | Typical Value | Method of Analysis |
| Particle Size (Diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 mV to -30 mV | Electrophoretic Light Scattering (ELS) |
| Drug Loading Content (DLC) | 5 - 15% (w/w) | High-Performance Liquid Chromatography (HPLC) / UV-Vis Spectroscopy |
| Drug Encapsulation Efficiency (EE) | > 80% | High-Performance Liquid Chromatography (HPLC) / UV-Vis Spectroscopy |
Experimental Protocols
Protocol 1: Synthesis of this compound-Functionalized Polymer
This protocol describes the functionalization of a pre-synthesized polymer containing reactive side groups (e.g., amines) with this compound.
Materials:
-
Polymer with reactive amine groups (e.g., Poly(L-lysine), Poly(amidoamine))
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Dialysis tubing (MWCO 10 kDa)
-
Deionized water
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 eq), DCC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4 hours to form the NHS-ester.
-
-
Polymer Functionalization:
-
Dissolve the amine-containing polymer (1 eq) in anhydrous DMF.
-
Add the activated this compound solution dropwise to the polymer solution.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 24-48 hours.
-
-
Purification:
-
Precipitate the functionalized polymer by adding the reaction mixture to an excess of cold diethyl ether.
-
Collect the precipitate by centrifugation and wash it several times with diethyl ether to remove unreacted reagents.
-
Redissolve the polymer in deionized water and dialyze against deionized water for 48 hours to remove any remaining impurities.
-
Lyophilize the purified polymer to obtain a dry powder.
-
Protocol 2: Preparation of Drug-Loaded Nanoparticles
This protocol outlines the preparation of drug-loaded nanoparticles using the nanoprecipitation method.
Materials:
-
This compound-functionalized polymer
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the functionalized polymer and the hydrophobic drug in DMSO to form a homogenous solution.
-
Add the polymer-drug solution dropwise to a vigorously stirring aqueous solution (PBS, pH 7.4).
-
Continue stirring for 2-4 hours at room temperature to allow for the self-assembly of nanoparticles and the evaporation of DMSO.
-
Remove any unloaded drug and aggregates by centrifugation or dialysis.
Protocol 3: Characterization of Nanoparticles
Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[3][4][5][6]
-
Measure the surface charge (zeta potential) using Electrophoretic Light Scattering (ELS).[3][4][5][6]
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known amount of the drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO) to release the encapsulated drug.
-
Quantify the amount of drug using HPLC or UV-Vis spectrophotometry against a standard calibration curve.[7][8]
-
Calculate DLC and EE using the following formulas:[7][9]
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
Protocol 4: In Vitro Redox-Responsive Drug Release Study
This protocol evaluates the drug release from the nanoparticles in response to a reductive environment, simulating the tumor microenvironment.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dithionite (as a reducing agent) or a relevant enzyme like nitroreductase
-
Dialysis tubing (MWCO corresponding to the drug's molecular weight)
Procedure:
-
Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a release medium (PBS, pH 7.4) with and without the reducing agent at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[10][11]
-
Quantify the amount of released drug in the aliquots using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative drug release percentage against time to determine the release profile.
Visualizations
Caption: Experimental workflow for developing drug delivery systems.
Caption: Signaling pathway for redox-responsive drug release.
References
- 1. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. wyatt.com [wyatt.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Signaling Pathways Regulating Redox Balance in Cancer Metabolism [frontiersin.org]
Application Note: Strategic Use of 5-Acetamido-2-nitrophenylboronic Acid in Solid-Phase Synthesis for Drug Discovery
Introduction
Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery, enabling the rapid assembly of large compound libraries for high-throughput screening. Arylboronic acids are critical building blocks in this field, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures, a common motif in pharmacologically active molecules.[1][2][3] 5-Acetamido-2-nitrophenylboronic acid is a particularly valuable reagent in this context. Its trifunctional nature—a boronic acid for coupling, a nitro group for subsequent chemical modification, and an acetamido group to modulate electronic properties and provide an additional vector for diversification—offers a powerful platform for creating complex and diverse molecular scaffolds.
This application note details a representative protocol for the use of this compound in a solid-phase Suzuki-Miyaura coupling, followed by on-resin reduction of the nitro group to demonstrate a sequential diversification strategy.
Core Application: Multi-Step Solid-Phase Synthesis
The primary application of this compound in SPOS is as a versatile building block for the synthesis of biaryl compounds with multiple points for diversification. The workflow involves three key stages:
-
Immobilization: An aryl halide is first attached to a solid support, such as a Wang or Rink Amide resin.
-
Suzuki-Miyaura Coupling: The resin-bound aryl halide is then coupled with this compound.[1][4]
-
On-Resin Modification & Cleavage: The nitro group introduced by the boronic acid can be reduced to an amine, which can then be further functionalized.[5][6][7] Finally, the molecule is cleaved from the resin for purification and analysis.[8]
Experimental Protocols
Protocol 1: Solid-Phase Suzuki-Miyaura Coupling
This protocol describes the coupling of an immobilized aryl bromide with this compound.
Materials:
-
4-Bromobenzoyl-preloaded Wang Resin (1.0 mmol/g loading)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the 4-Bromobenzoyl-Wang resin (100 mg, 0.1 mmol) in DMF (2 mL) for 30 minutes in a peptide synthesis vessel. Drain the solvent.
-
Reagent Preparation: In a separate vial, prepare the coupling solution by dissolving this compound (67.2 mg, 0.3 mmol, 3 equiv.), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 0.1 equiv.), and PPh₃ (10.5 mg, 0.04 mmol, 0.4 equiv.) in DMF (1.5 mL). Add an aqueous solution of K₂CO₃ (0.5 mL, 2M) to this mixture.
-
Coupling Reaction: Add the prepared coupling solution to the swollen resin. Secure the vessel on a shaker and agitate at 60°C for 16 hours.
-
Washing: After the reaction, drain the vessel and wash the resin sequentially with DMF (3 x 2 mL), water/DMF (1:1, 3 x 2 mL), DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Drying: Dry the resin under high vacuum for at least 2 hours. A small sample can be cleaved to check for reaction completion via LC-MS.
Protocol 2: On-Resin Reduction of the Nitro Group
This protocol details the reduction of the resin-bound nitro-biaryl compound to the corresponding amine.
Materials:
-
Resin from Protocol 1
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the dried resin from Protocol 1 in DMF (2 mL) for 30 minutes. Drain the solvent.
-
Reduction Reaction: Prepare a solution of SnCl₂·2H₂O (113 mg, 0.5 mmol, 5 equiv.) in DMF (2 mL). Add this solution to the resin. Secure the vessel and shake at room temperature for 24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Neutralization: To neutralize any remaining acidic species, wash the resin with a 5% DIPEA solution in DCM (2 x 2 mL), followed by DCM (3 x 2 mL) and MeOH (3 x 2 mL).
-
Drying: Dry the resin under high vacuum.
Protocol 3: Cleavage from Solid Support
This protocol describes the final cleavage of the synthesized molecule from the Wang resin.
Materials:
-
Resin from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Resin Preparation: Place the dried resin from Protocol 2 (approx. 100 mg) in a reaction vessel.
-
Cleavage Cocktail: Prepare the cleavage cocktail by mixing TFA, DCM, and TIS in a 95:2.5:2.5 ratio. For 100 mg of resin, use 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow it to react at room temperature for 2 hours with occasional agitation.
-
Product Collection: Filter the resin and collect the filtrate into a clean flask. Wash the resin with an additional 1 mL of DCM and combine the filtrates.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under a stream of nitrogen or using a rotary evaporator.
-
Precipitation and Purification: Precipitate the crude product by adding cold diethyl ether. Isolate the solid by centrifugation, wash with cold ether, and dry. The crude product can be further purified by reverse-phase HPLC.
Data Presentation
The following tables summarize the expected results for the solid-phase synthesis. Yields and purity are representative values based on established methodologies.
Table 1: Reaction Conditions for Solid-Phase Synthesis
| Step | Reagents and Conditions | Time (h) | Temp (°C) |
| Suzuki Coupling | This compound (3 eq), Pd(OAc)₂ (0.1 eq), PPh₃ (0.4 eq), K₂CO₃ (2M aq.), DMF | 16 | 60 |
| Nitro Reduction | SnCl₂·2H₂O (5 eq), DMF | 24 | 25 |
| Cleavage | TFA/DCM/TIS (95:2.5:2.5) | 2 | 25 |
Table 2: Representative Yield and Purity of Final Product
| Compound | Method | Crude Yield (%) | Purity by HPLC (%) |
| 4-(5-Acetamido-2-aminophenyl)benzoic acid | SPOS | ~75 | >90 (after purification) |
Visualizations
The following diagrams illustrate the chemical pathway and the overall experimental workflow.
Caption: Chemical pathway of the solid-phase synthesis.
Caption: Step-by-step experimental workflow.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Suzuki Coupling with 5-Acetamido-2-nitrophenylboronic Acid
Welcome to the technical support center for Suzuki coupling reactions involving 5-Acetamido-2-nitrophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields in my Suzuki coupling reaction with this compound?
A1: Low yields with this compound are frequently encountered due to its electron-deficient nature, which can lead to several challenges. The primary reasons for low yields include:
-
Slow Transmetalation: The electron-withdrawing nitro and acetamido groups decrease the nucleophilicity of the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle.[1]
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming the starting material.[2][3] This is often promoted by high temperatures and certain bases.[3]
-
Catalyst Inactivation: The nitro group can potentially coordinate with the palladium catalyst, leading to the formation of inactive species and slowing down the reaction.[3]
-
Homocoupling: The presence of oxygen can lead to the unwanted homocoupling of the boronic acid.[4]
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. For this compound, this side reaction is a major contributor to low yields.[2][3]
To minimize protodeboronation:
-
Use a milder base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong hydroxides.[2][5]
-
Lower the reaction temperature: Higher temperatures can increase the rate of protodeboronation.[2][3] Running the reaction at the lowest effective temperature is advisable.
-
Use anhydrous conditions where possible: While many Suzuki couplings use aqueous bases, minimizing water content can help reduce protodeboronation.[2]
-
Protect the boronic acid: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be a highly effective strategy. The boronic acid is then slowly released in situ during the reaction.[2]
Q3: Can the nitro group on the boronic acid interfere with the reaction?
A3: Yes, the nitro group has a significant electronic and potential coordinating effect. Its strong electron-withdrawing nature makes the boronic acid less reactive towards transmetalation.[1] While some literature suggests that nitro groups are generally well-tolerated in Suzuki couplings,[6] they can sometimes act as a pseudohalide or coordinate to the palladium center, potentially deactivating the catalyst.[3][7]
Q4: How do I choose the right catalyst and ligand for this substrate?
A4: The choice of catalyst and ligand is critical for challenging substrates like this compound.
-
Catalyst: While Pd(PPh₃)₄ is a common catalyst, it may have lower activity for electron-deficient substrates.[1] More active palladium pre-catalysts, such as Buchwald-type pre-catalysts, can be more effective at generating the active Pd(0) species.[5]
-
Ligand: Electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), are often necessary to promote the oxidative addition and facilitate the challenging transmetalation step.[1][5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low yields in Suzuki coupling reactions with this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | - Use a fresh source of palladium catalyst. - Consider using a more active pre-catalyst.[5] - Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%).[5] |
| Ineffective base | - Switch to a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[2][4] - Ensure the base is finely powdered and anhydrous. | |
| Poor solvent choice | - Ensure solvents are properly degassed to remove oxygen.[5] - Try a different solvent system, such as dioxane/water or toluene/ethanol/water.[3][8] | |
| Significant Protodeboronation | Base is too strong or reaction temperature is too high | - Use a milder base such as K₂CO₃ or KF.[2][3] - Lower the reaction temperature and increase the reaction time.[2] |
| Aqueous conditions | - If possible, switch to anhydrous conditions. | |
| Boronic acid instability | - Convert the boronic acid to its pinacol ester derivative for increased stability.[2] | |
| Presence of Homocoupled Product | Oxygen in the reaction mixture | - Ensure rigorous degassing of solvents and reaction vessel (e.g., freeze-pump-thaw cycles or sparging with inert gas).[9][10] |
| Inappropriate catalyst | - Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active species.[5] | |
| Inconsistent Results | Reagent quality | - Use high-purity, anhydrous reagents and solvents.[10] - Use fresh this compound, as it can degrade upon storage. |
| Reaction setup | - Standardize the degassing procedure and ensure a strictly inert atmosphere.[10] |
Data Presentation
Table 1: Comparison of Catalytic Systems for Electron-Deficient Boronic Acids
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[1] | Air-sensitive, higher cost.[1] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[1] | Air-sensitive, higher cost.[1] | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood.[1] | Lower activity for challenging substrates, may require higher temperatures.[1] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for this specific substrate.[1] | 2-5 |
Table 2: Effect of Base on Suzuki Coupling Yields (Model Reactions)
| Base | Solvent System | Temperature (°C) | Yield (%) | Notes |
| K₃PO₄ | 1,4-Dioxane / H₂O | 80-100 | Often high | A strong, effective base for difficult couplings.[2][3][4] |
| K₂CO₃ | Toluene / EtOH / H₂O | 80-110 | Variable | A standard, milder base that can minimize protodeboronation.[3][8] |
| Cs₂CO₃ | 1,4-Dioxane / H₂O | 80-110 | Often high | More soluble and stronger than K₂CO₃, can increase reaction rates.[3][5] |
| NaOH | Aqueous mixtures | Variable | Can be low | Strong hydroxide bases may promote significant protodeboronation.[2] |
Note: Yields are based on model reactions and may vary for this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol provides a starting point and may require optimization.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a dry Schlenk tube or round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling using the Pinacol Ester of this compound
This protocol is recommended to minimize protodeboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, combine the aryl halide, the boronic acid pinacol ester, and the finely powdered base.
-
Add the palladium pre-catalyst.
-
Add the degassed anhydrous solvent.
-
Heat the reaction to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
preventing protodeboronation of 5-Acetamido-2-nitrophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the protodeboronation of 5-Acetamido-2-nitrophenylboronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired chemical reaction that involves the cleavage of the carbon-boron bond in a boronic acid and its replacement with a carbon-hydrogen bond.[1] This side reaction is a significant concern when using this compound, as it leads to the formation of 4-acetamido-nitrobenzene as a byproduct, reducing the yield of the desired product in cross-coupling reactions and complicating purification.[2] The electron-withdrawing nature of the nitro group on the phenyl ring can influence the susceptibility of the boronic acid to this decomposition pathway.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors in the reaction environment can accelerate the rate of protodeboronation:
-
pH: The reaction pH is a critical factor.[1] Both acidic and, more commonly, basic conditions can catalyze protodeboronation.
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.
-
Solvent: The presence of a proton source, such as water, in the solvent is necessary for protodeboronation to occur.[3]
-
Base: In base-catalyzed reactions like the Suzuki-Miyaura coupling, the choice and concentration of the base can significantly impact the rate of protodeboronation.
Q3: How can I minimize protodeboronation during a Suzuki-Miyaura coupling reaction with this compound?
A3: To minimize protodeboronation, consider the following strategies:
-
Use a milder base: Opt for weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4]
-
Control the reaction temperature: Conduct the reaction at the lowest temperature that allows for efficient coupling.[3]
-
Use anhydrous solvents: Whenever possible, use anhydrous solvents to minimize the availability of a proton source. If an aqueous co-solvent is necessary, minimize the water content.
-
Optimize the catalyst system: Employ a highly active palladium catalyst and ligand combination to ensure the rate of the desired cross-coupling reaction is significantly faster than the rate of protodeboronation.[1]
-
Use a "slow-release" strategy: Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, which will slowly release the active boronic acid into the reaction mixture.[1][4]
Q4: Are boronic esters, such as pinacol or MIDA esters, more stable to protodeboronation?
A4: Yes, converting this compound to a boronate ester is a highly effective strategy to prevent premature protodeboronation.
-
Pinacol esters are a popular choice as they are generally more stable than the corresponding boronic acids and can often be used directly in coupling reactions.
-
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by silica gel chromatography.[5][6] They are deprotected under mild basic conditions to slowly release the boronic acid, minimizing its concentration in the reaction mixture and thus suppressing protodeboronation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of 4-acetamido-nitrobenzene byproduct. | High rate of protodeboronation. | 1. Optimize reaction conditions: Lower the reaction temperature and use a milder base (e.g., K₃PO₄). 2. Use anhydrous solvents: Ensure all solvents are rigorously dried. 3. Convert to a boronate ester: Synthesize the pinacol or MIDA ester of this compound prior to the coupling reaction. |
| Inconsistent reaction yields. | Variable quality of this compound due to degradation during storage. | 1. Proper storage: Store the boronic acid in a tightly sealed container under an inert atmosphere (argon or nitrogen) and at a low temperature. 2. Purity check: Before use, check the purity of the boronic acid by NMR to ensure no significant protodeboronation has occurred during storage. |
| Failure of the Suzuki-Miyaura coupling reaction. | In addition to protodeboronation, other factors could be at play. | 1. Catalyst deactivation: Ensure the palladium catalyst is active and the reaction is performed under a strictly inert atmosphere.[7] 2. Sub-optimal reaction parameters: Re-evaluate the choice of catalyst, ligand, solvent, and base for your specific substrates.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound Pinacol Ester
This protocol describes the conversion of this compound to its more stable pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Anhydrous toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.2 eq).
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction. If necessary, purify by column chromatography on silica gel.
Protocol 2: Synthesis of this compound MIDA Ester
This protocol details the synthesis of the highly stable MIDA boronate ester. A mild method using MIDA anhydride is recommended to avoid harsh conditions that could promote protodeboronation.[8][9]
Materials:
-
This compound
-
MIDA anhydride
-
Anhydrous dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and MIDA anhydride (1.2 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 70-80 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature.
-
The MIDA boronate often precipitates from the solution and can be isolated by filtration.
-
Wash the solid with a non-polar solvent (e.g., diethyl ether) and dry under vacuum.
Protocol 3: Suzuki-Miyaura Coupling with Minimized Protodeboronation using a MIDA Boronate Ester
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction using the stabilized MIDA boronate ester.
Materials:
-
Aryl halide (1.0 eq)
-
This compound MIDA ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2 mol%)
-
Mild base (e.g., K₃PO₄, 3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water 10:1)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound MIDA ester, and the base.
-
In a separate vial, prepare the catalyst/ligand mixture.
-
Evacuate and backfill the Schlenk flask with an inert gas three times.
-
Add the degassed solvent to the flask, followed by the catalyst/ligand mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Visualizing Protodeboronation and Prevention Strategies
Caption: Mechanisms of acid- and base-catalyzed protodeboronation.
Caption: Strategy to prevent protodeboronation via esterification.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. experts.illinois.edu [experts.illinois.edu]
Technical Support Center: Minimizing Homocoupling of 5-Acetamido-2-nitrophenylboronic acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of homocoupling side reactions involving 5-Acetamido-2-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a significant problem?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct.[1] In the case of this compound, this results in the formation of a dimer. This side reaction is problematic because it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and introduces an impurity that can be difficult to separate from the target molecule due to structural similarities.[1][2]
Q2: What are the primary causes of homocoupling when using this compound?
A2: Homocoupling of boronic acids is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][2][3][4] Rigorous exclusion of oxygen is therefore critical.[5][6]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used as the catalyst precursor, it can react directly with the boronic acid to produce the homocoupled dimer.[1][2][7] This process also generates the active Pd(0) catalyst, but it is a significant issue at the beginning of the reaction.[1][2]
References
Technical Support Center: Purification of 5-Acetamido-2-nitrophenylboronic Acid Reaction Products
Welcome to the technical support center for the purification of reaction products derived from 5-Acetamido-2-nitrophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification challenges.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of your target compounds.
Issue 1: Low Recovery of Desired Product After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Product is highly polar and adheres strongly to silica gel. | 1. Modify the mobile phase: Increase the polarity of the eluent. A gradient of ethyl acetate in hexanes is a good starting point. If the product still doesn't elute, consider adding a small percentage of methanol to the mobile phase.[1] 2. Use a different stationary phase: Consider using neutral or basic alumina, or a C18 reversed-phase column for highly polar compounds.[2] 3. Pre-treat the silica gel: Neutralize the silica gel with a suitable amine (e.g., triethylamine) before packing the column to reduce the acidity of the silica surface. |
| Product is degrading on the silica gel. | 1. Minimize contact time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column. 2. Use a less acidic stationary phase: As mentioned above, alumina or neutralized silica can be beneficial. |
| Improper loading technique. | 1. Dry loading: Adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the top of the column. This often provides better resolution than wet loading for polar compounds. 2. Minimize loading volume: Dissolve the sample in a minimal amount of a solvent in which it is highly soluble but which is a weak eluent for the chromatography. |
Issue 2: Co-elution of Product and Impurities during Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Similar polarity of product and impurities. | 1. Optimize the solvent system: Run a thorough TLC analysis with various solvent systems (e.g., different ratios of hexanes/ethyl acetate, dichloromethane/methanol) to find the optimal separation.[1] 2. Use a longer column: A longer column provides more surface area for separation. 3. Employ a shallow gradient: A slow, shallow gradient of the mobile phase can improve the separation of closely eluting compounds. |
| Presence of boronic acid-related impurities (e.g., boroxines, unreacted starting material). | 1. Acid/Base Wash: Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted boronic acid as its water-soluble boronate salt.[3] |
Issue 3: Difficulty in Achieving High Purity by Recrystallization
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent choice. | 1. Systematic solvent screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and binary mixtures like ethanol/water or ethyl acetate/hexanes). An ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature.[2][4][5] 2. Use a two-solvent system: Dissolve the compound in a minimal amount of a "good" hot solvent and then slowly add a "poor" solvent until turbidity appears. Reheat to dissolve and then cool slowly.[6] |
| Oiling out instead of crystallization. | 1. Lower the cooling rate: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. 2. Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution-air interface to induce crystal nucleation. 3. Seed the solution: Add a small crystal of the pure product to the cooled solution. |
| Impurities are co-crystallizing with the product. | 1. Perform a hot filtration: If insoluble impurities are present, filter the hot solution before cooling. 2. Repeat the recrystallization: A second recrystallization can often significantly improve purity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in a Suzuki-Miyaura coupling reaction with this compound?
A1: Common impurities include:
-
Homocoupling product: Formation of 2,2'-diacetamido-5,5'-dinitrobiphenyl from the coupling of two molecules of the boronic acid.
-
Protodeboronation product: Replacement of the boronic acid group with a hydrogen atom, yielding N-(4-nitrophenyl)acetamide. This is more common with electron-deficient boronic acids.
-
Unreacted starting materials: Residual this compound and the coupling partner (e.g., an aryl halide).
-
Palladium catalyst residues: These can often be removed by filtration through a pad of Celite or by silica gel chromatography.
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: An acid-base extraction is an effective method. During the aqueous workup, wash the organic layer with a mild aqueous base such as sodium bicarbonate or potassium carbonate.[3] The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous phase.
Q3: My product is a highly polar solid. What is the best initial purification strategy?
A3: For highly polar solid products, recrystallization is often a good first choice as it can be less labor-intensive than chromatography and can yield very pure material.[7] A good starting point for solvent selection would be polar solvents like ethanol or binary mixtures such as ethanol/water.[4][5]
Q4: I am seeing a persistent yellow color in my purified product. Is this expected?
A4: The presence of the nitro group can impart a yellow color to the compound. Pure 3,3'-dinitrobiphenyl, for example, is a yellow crystalline solid.[8] However, a brownish or oily appearance may indicate the presence of impurities.[8]
Q5: Can I use reversed-phase chromatography for purification?
A5: Yes, for highly polar compounds that are difficult to purify using normal-phase (silica or alumina) chromatography, reversed-phase chromatography (e.g., C18 silica) can be a very effective alternative. A typical mobile phase would be a gradient of methanol or acetonitrile in water.
Data Presentation
Table 1: Comparison of Purification Strategies for Suzuki Coupling Products
| Purification Method | Typical Recovery Yield | Typical Purity | Advantages | Disadvantages |
| Flash Column Chromatography (Silica Gel) | 60-90% | >95% | Widely applicable, good for separating compounds with different polarities. | Can be time-consuming, potential for product degradation on silica, requires solvent. |
| Recrystallization | 50-85% | >98% | Can yield very pure material, scalable, relatively inexpensive. | Finding a suitable solvent can be trial-and-error, not suitable for all compounds (oils, etc.).[7] |
| Acid-Base Extraction | N/A (Workup step) | N/A | Effective for removing acidic or basic impurities. | Only applicable for compounds with ionizable functional groups. |
| Preparative HPLC (Reversed-Phase) | 40-70% | >99% | Excellent separation of complex mixtures and polar compounds. | Expensive, requires specialized equipment, smaller scale. |
Note: The yields and purities are representative and can vary significantly depending on the specific reaction conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: General Workup and Purification by Flash Column Chromatography
-
Reaction Quench and Extraction:
-
After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove unreacted boronic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 50% or higher).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, ethanol/water mixtures) to each tube.
-
Heat the tubes to the boiling point of the solvent to check for dissolution.
-
Allow the soluble samples to cool to room temperature and then in an ice bath to observe crystal formation. The best solvent will dissolve the compound when hot but not when cold.[4][5]
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
-
Visualizations
Caption: General workflow for the purification of this compound reaction products.
Caption: A decision tree for troubleshooting common purification problems.
References
Technical Support Center: Catalyst Selection for 5-Acetamido-2-nitrophenylboronic Acid Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-Acetamido-2-nitrophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this specific transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling of this compound challenging?
A1: The coupling of this particular boronic acid can be complex due to the electronic and steric properties of its substituents. The ortho-nitro group is strongly electron-withdrawing and sterically hindering, which can impede the crucial transmetalation step in the catalytic cycle.[1] The acetamido group, while less sterically demanding, can potentially coordinate with the palladium catalyst, influencing its activity.[2]
Q2: What is the most significant side reaction to be aware of with this substrate?
A2: Protodeboronation is a major concern.[2] This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting your boronic acid into nitrobenzene and reducing the overall yield.[3] This process is often accelerated by high temperatures and the presence of aqueous bases.[2]
Q3: Which class of palladium catalysts is generally most effective for this type of coupling?
A3: For sterically hindered and electron-deficient substrates like this compound, palladium catalysts paired with bulky, electron-rich phosphine ligands are typically the most successful.[1][4] Ligands such as SPhos and XPhos (Buchwald ligands) are highly effective because they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[4] N-Heterocyclic Carbene (NHC) ligands can also offer enhanced catalytic activity and stability.[4]
Q4: How critical is the choice of base for this reaction?
A4: The base is critical. It activates the boronic acid for the transmetalation step, but an inappropriate choice can promote side reactions like protodeboronation.[2] Moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often reliable choices for challenging substrates.[2][5]
Q5: Can I use the boronic acid directly, or should I use a more stable derivative?
A5: Using a more stable derivative is a highly effective strategy to minimize protodeboronation.[3] Converting the boronic acid to its corresponding pinacol ester or N-methyliminodiacetic acid (MIDA) ester can increase stability. These derivatives slowly release the active boronic acid under the reaction conditions, which can significantly improve yields.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst Deactivation: The nitro or acetamido group may be coordinating with and inhibiting the palladium catalyst. 2. Slow Transmetalation: The steric hindrance from the ortho-nitro group is impeding the transfer of the aryl group from boron to palladium. 3. Protodeboronation: The boronic acid is being consumed by a side reaction.[3] | 1. Change Ligand: Switch to a bulky, electron-rich ligand like SPhos, XPhos, or an N-Heterocyclic Carbene (NHC) ligand to stabilize the catalyst and accelerate the reaction.[4] 2. Use a Stronger Base: Employ a stronger base like K₃PO₄ or Cs₂CO₃ to facilitate the activation of the boronic acid.[2][6] 3. Use a Boronic Ester: Convert the boronic acid to a more stable pinacol or MIDA ester to prevent premature decomposition.[3] |
| Significant Formation of Nitrobenzene Byproduct | High Rate of Protodeboronation: The reaction conditions (high temperature, aqueous base) are favoring the cleavage of the C-B bond.[2] | 1. Lower Reaction Temperature: Attempt the reaction at the lowest effective temperature (e.g., 60-80 °C).[3] 2. Optimize Base: Screen weaker bases or use anhydrous conditions if possible. Potassium fluoride (KF) can be effective in base-sensitive systems.[2] 3. Use a Highly Active Catalyst: A more active catalyst system can increase the rate of the desired coupling, outcompeting the slower protodeboronation side reaction.[3] |
| Reaction is Sluggish or Stalls | 1. Poor Reagent Purity: Impurities in starting materials or solvents can poison the catalyst.[2] 2. Insufficient Degassing: The presence of oxygen can lead to catalyst decomposition and the formation of homocoupling byproducts.[6][7] 3. Suboptimal Catalyst System: The chosen catalyst/ligand combination may not be active enough for this specific substrate. | 1. Ensure High Purity: Use high-purity, anhydrous solvents and ensure the purity of all reagents.[5] 2. Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[2] 3. Screen Catalysts: Test different palladium precatalysts and ligands. Buchwald-type precatalysts (e.g., XPhos Pd G3) are often highly effective.[3] |
| Formation of Homocoupling Byproduct (Biphenyl) | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[7] Use of Pd(II) Precatalyst: Some Pd(II) sources can be reduced by homocoupling two boronic acid molecules to generate the active Pd(0) species.[7] | 1. Improve Inert Atmosphere: Ensure the reaction setup is completely free of oxygen by performing several evacuate/backfill cycles with an inert gas.[5] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or use a pre-catalyst that rapidly generates the active Pd(0) species.[8] |
Data Presentation: Catalyst System Performance
The selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields. The following table summarizes performance data for relevant Suzuki-Miyaura coupling reactions involving structurally similar, challenging substrates.
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 12 | >90 | A robust system for challenging couplings.[9] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 2-4 | High | Highly effective for sterically hindered substrates.[4] |
| Pd(PPh₃)₄ | Na₂CO₃ | MeOH/H₂O | 120 | 0.5 | ~75 | Standard conditions, may require higher temperatures.[4] |
| XPhos Pd G3 | K₃PO₄ | THF/H₂O | 80 | 18 | High | Modern pre-catalyst, often highly active and reliable.[3] |
Note: Yields are compiled from various sources and are intended as a qualitative guide. Direct quantitative comparison requires running experiments under identical conditions.[9]
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for setting up a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki reactions.[4]
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues encountered during the coupling reaction.
Caption: A logical guide for troubleshooting low-yield reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound (or its pinacol ester) with an aryl bromide. Optimization may be required.[2][3]
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound pinacol ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)
Procedure:
-
Reaction Setup: To a dry, flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, the boronic acid derivative, and the base.[2]
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.[2]
-
Reaction: Place the flask in a preheated oil bath (typically 80–110 °C) and stir vigorously.[5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[6]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure cross-coupled product.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with 5-Acetamido-2-nitrophenylboronic Acid
Welcome to the technical support center for 5-Acetamido-2-nitrophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for Suzuki-Miyaura and other cross-coupling reactions involving this specific boronic acid.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?
A1: Low yields with this substrate are often attributed to a combination of steric hindrance and electronic effects. The ortho-nitro group is strongly electron-withdrawing and sterically bulky, which can impede the transmetalation step of the catalytic cycle. The meta-acetamido group also influences the electronic properties of the ring. Key areas to investigate include:
-
Catalyst deactivation: The palladium catalyst may be improperly activated or degrading prematurely.
-
Protodeboronation: The C-B bond can be cleaved, replacing the boronic acid group with a hydrogen. This is a common side reaction with electron-deficient boronic acids.
-
Homocoupling: Self-coupling of the boronic acid can compete with the desired cross-coupling reaction.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for activating the boronic acid without causing degradation.
Q2: How can I minimize protodeboronation when using this compound?
A2: Protodeboronation is a significant challenge with electron-deficient boronic acids. To mitigate this:
-
Use Anhydrous Conditions: Water can be a proton source, so using anhydrous and thoroughly degassed solvents is crucial.
-
Select a Milder Base: Strong bases can promote protodeboronation. Consider using milder inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).
-
Optimize Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the rate of protodeboronation. Monitor the reaction to determine the optimal balance for product formation versus degradation.
-
Consider Boronic Esters: Converting the boronic acid to a more stable pinacol or MIDA ester can provide a "slow release" of the active boronic acid, keeping its concentration low and reducing decomposition.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura reaction with this compound?
A3: For a challenging substrate like this compound, a good starting point would be to use a catalyst system known to be effective for sterically hindered and electron-deficient partners. We recommend:
-
Catalyst: A palladium(II) precatalyst with a bulky, electron-rich phosphine ligand. For example, Pd(OAc)₂ with a ligand like SPhos or XPhos.
-
Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Solvent: A degassed mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water.
-
Temperature: Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress.
Q4: Can the acetamido group interfere with the reaction?
A4: The acetamido group is generally well-tolerated in Suzuki-Miyaura coupling reactions. However, under harsh basic conditions, hydrolysis to the corresponding amine is a possibility. Using milder bases like K₂CO₃ or K₃PO₄ can help prevent this side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst. | Use a fresh palladium source and ligand. Consider using a pre-formed catalyst complex. |
| Suboptimal base. | Screen a variety of bases, including K₃PO₄, Cs₂CO₃, and K₂CO₃. | |
| Inefficient transmetalation due to steric hindrance. | Use a bulky, electron-rich ligand such as SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand. | |
| Significant Protodeboronation | Presence of water or other proton sources. | Use anhydrous solvents and ensure all reagents are dry. Thoroughly degas the reaction mixture. |
| Base is too strong or reaction temperature is too high. | Use a milder base (e.g., K₃PO₄) and optimize the reaction temperature by starting lower and gradually increasing if necessary. | |
| Formation of Homocoupled Byproduct | Presence of oxygen in the reaction mixture. | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas all solvents and the reaction mixture thoroughly. |
| Suboptimal catalyst choice. | Some catalyst systems are more prone to homocoupling. Screening different palladium sources and ligands may be necessary. | |
| Inconsistent Results | Variable quality of reagents or solvents. | Use high-purity this compound, aryl halide, and other reagents. Use anhydrous, degassed solvents. |
| Inconsistent degassing procedure. | Standardize the degassing protocol for all reactions (e.g., three freeze-pump-thaw cycles). |
Data Presentation: Base and Solvent Optimization (Illustrative)
While specific data for this compound is limited in the literature, the following table illustrates a typical screening process for a challenging Suzuki-Miyaura coupling. The data is based on trends observed for structurally similar nitro-substituted phenylboronic acids.
Table 1: Illustrative Base and Solvent Screening for the Coupling of a Substituted Aryl Bromide with an Electron-Deficient Boronic Acid
| Entry | Base (equivalents) | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 100 | 12 | 45 |
| 2 | Cs₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 100 | 12 | 75 |
| 3 | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (4:1) | 100 | 12 | 88 |
| 4 | K₃PO₄ (2.0) | Toluene / H₂O (4:1) | 100 | 12 | 85 |
| 5 | K₃PO₄ (2.0) | DMF / H₂O (4:1) | 100 | 12 | 60 |
This data is for illustrative purposes and actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point for the optimization of the coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
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Anhydrous, degassed 1,4-dioxane (8 mL)
-
Degassed water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for optimizing reactions.
Technical Support Center: Managing Steric Hindrance from the Ortho-Nitro Group
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with steric hindrance from ortho-nitro groups in their experiments.
Frequently Asked Questions (FAQs)
Q1: What causes the steric hindrance associated with an ortho-nitro group?
A: The steric hindrance from an ortho-nitro group arises from its size and the spatial arrangement of its atoms. The nitro group (-NO₂) is not linear; the two oxygen atoms are splayed out from the central nitrogen atom. This bulkiness physically blocks or impedes the approach of reagents to the adjacent position on the aromatic ring or to a neighboring functional group. This effect is particularly pronounced when bulky groups are involved in the reaction, as the van der Waals radii of the approaching atoms and the nitro group's oxygen atoms will repel each other.[1][2]
Q2: How does the ortho-nitro group electronically influence the aromatic ring?
A: The nitro group is a strong electron-withdrawing group (EWG) through both the inductive effect (-I) and the resonance effect (-M).[1][3][4]
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond.
-
Resonance Effect (-M): The nitro group can delocalize the ring's pi-electrons onto its oxygen atoms. This effect is most pronounced at the ortho and para positions, creating a partial positive charge at these sites.[3][5]
These electronic effects make the aromatic ring less nucleophilic and thus "deactivated" towards electrophilic aromatic substitution.[3][6] Conversely, this electron deficiency facilitates nucleophilic aromatic substitution, especially when the nucleophile attacks the ortho or para positions.[4][7][8]
Q3: Why is my electrophilic aromatic substitution (EAS) reaction failing or giving low yields at the ortho position?
A: There are two primary reasons for this:
-
Electronic Deactivation: As a strong deactivating group, the nitro group makes the entire ring less reactive towards electrophiles.[1][3]
-
Steric Hindrance & Directing Effects: The combination of steric bulk and the electron-withdrawing nature of the nitro group strongly disfavors electrophilic attack at the ortho position. The intermediate carbocation (arenium ion) formed during ortho attack is destabilized by the adjacent positive charge on the nitrogen of the nitro group.[1][3] Consequently, electrophiles are directed primarily to the meta position, where these destabilizing effects are minimized.[6][9]
Q4: Can an ortho-nitro group ever facilitate a reaction?
A: Yes. In nucleophilic aromatic substitution (SNAr), the ortho-nitro group is highly activating. Its strong electron-withdrawing ability stabilizes the negatively charged intermediate (Meisenheimer complex) formed when a nucleophile attacks the ring.[4][7][8] This stabilization is most effective when the nitro group is ortho or para to the leaving group, as the negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance.
Q5: What general strategies can be employed to overcome steric hindrance from an ortho-nitro group?
A: Key strategies include:
-
Catalyst Selection: Employing specialized catalysts, such as certain rhodium or palladium complexes, can enable reactions at the ortho position by coordinating to the nitro group and directing the reaction.[10][11]
-
Reaction Conditions: Modifying conditions such as increasing temperature, using microwave irradiation, or changing the solvent can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
-
Reagent Choice: Using smaller, less sterically demanding nucleophiles or electrophiles can improve access to the hindered site.
-
Temporary Modification: In some cases, the nitro group can be temporarily reduced to an amino group (which is ortho-, para-directing and less bulky), the desired reaction can be performed, and the amino group can then be re-oxidized to a nitro group.
Troubleshooting Guides
Problem 1: Low or No Yield in Ortho-Functionalization of a Nitroarene
| Potential Cause | Troubleshooting Step | Rationale |
| Severe Steric Hindrance | Use a smaller attacking reagent. For example, switch from a t-butoxide nucleophile to a methoxide nucleophile. | Reduces steric clashes between the reagent and the ortho-nitro group, allowing for a closer approach to the reaction center.[6][12] |
| Insufficient Reagent Reactivity | Increase the reaction temperature or pressure. Consider using microwave irradiation for localized, rapid heating. | Provides the necessary activation energy to overcome the high energy barrier caused by steric and electronic repulsion. |
| Poor Directing Effect for EAS | This is expected. Electrophilic substitution will preferentially occur at the meta position.[3][9] Consider a multi-step synthetic route if ortho-substitution is required. | The inherent electronic properties of the nitro group direct electrophiles away from the ortho position. An alternative strategy is needed. |
| Inadequate Catalysis | For C-H activation/functionalization, screen catalysts known to coordinate with nitro groups. Rh(III) or specific Pd/NHC catalyst systems can be effective.[11] | These catalysts can use the nitro group as a directing group, overriding its inherent steric and electronic disadvantages to facilitate ortho-functionalization.[10] |
Problem 2: Unwanted Side Reactions During Reduction of an Ortho-Substituted Nitroarene
| Potential Cause | Troubleshooting Step | Rationale |
| Over-reduction or Reaction with Other Functional Groups | Use a chemoselective reducing agent. For example, use Na₂S or H₂/Pd/C for selective reduction of the nitro group in the presence of sensitive functionalities.[13][14] | Standard reducing agents like LiAlH₄ are highly reactive and may reduce other groups. Chemoselective agents offer greater control.[13] |
| Formation of Azo or Azoxy Compounds | Avoid using metal hydrides. Instead, opt for catalytic hydrogenation (e.g., Pd/C) or metal-acid combinations like Fe/HCl.[14] | Metal hydrides can lead to intermediate species that dimerize to form azo compounds. Catalytic hydrogenation or Bechamp reduction provides a more direct path to the aniline.[13][15] |
| Intramolecular Cyclization | If a nucleophilic group is present on an ortho-side chain, perform the reduction at a lower temperature and monitor the reaction closely to isolate the amine before it cyclizes. | Lowering the temperature can reduce the rate of the subsequent (undesired) cyclization reaction relative to the primary reduction. |
Quantitative Data Summary
The directing effect of the nitro group in electrophilic aromatic substitution is a clear example of how electronic and steric factors disfavor ortho-substitution.
Table 1: Product Distribution in the Nitration of Nitrobenzene
| Position | Product Yield (%) | Reason for Yield |
|---|---|---|
| Ortho | ~6% | Highly disfavored due to steric hindrance and electronic repulsion between the electrophile and the adjacent positively polarized nitrogen.[3] |
| Meta | ~92-93% | The major product. The intermediate carbocation avoids placing a positive charge adjacent to the electron-withdrawing nitro group.[3] |
| Para | ~1-2% | Disfavored due to strong electronic deactivation, though less sterically hindered than the ortho position.[3] |
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Interplay of steric and electronic effects.
Key Experimental Protocol
Rhodium-Catalyzed Ortho-Alkynylation of Nitroarenes
This protocol provides a general method for the C-H functionalization at the sterically hindered ortho-position of nitroarenes, leveraging the directing capability of the nitro group with a specific catalyst system.[10]
1. Materials and Reagents:
-
Nitroarene substrate (1.0 equiv)
-
Alkyne coupling partner (e.g., TIPS-acetylene) (1.2 - 2.0 equiv)
-
[RhCp*Cl₂]₂ catalyst (2.5 mol%)
-
AgSbF₆ co-catalyst (10 mol%)
-
CsOAc (Caesium Acetate) additive (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or t-AmylOH
2. Reaction Setup:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the nitroarene substrate, [RhCp*Cl₂]₂, AgSbF₆, and CsOAc.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe, followed by the alkyne coupling partner.
-
Seal the vessel tightly.
3. Reaction Conditions:
-
Place the vessel in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
4. Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired ortho-alkynylated nitroarene.
5. Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
References
- 1. ijrti.org [ijrti.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Rhodium-catalysed ortho-alkynylation of nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
improving the stability of 5-Acetamido-2-nitrophenylboronic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 5-Acetamido-2-nitrophenylboronic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability issue for this compound, like many arylboronic acids with electron-withdrawing groups, is its susceptibility to protodeborylation. This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 4-acetamido-nitrobenzene. This process can be accelerated by factors such as basic conditions, elevated temperatures, and the presence of certain metal catalysts.
Q2: How should I prepare and store solutions of this compound to maximize stability?
A2: To maximize stability, it is recommended to prepare solutions of this compound fresh for each experiment. If a stock solution is necessary, it should be prepared in a dry, aprotic solvent (e.g., anhydrous dioxane or THF) and stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C). Avoid aqueous or protic solvents for long-term storage.
Q3: Can I use this boronic acid directly in aqueous buffers?
A3: While some reactions require the use of aqueous buffers, prolonged exposure of this compound to aqueous basic conditions can lead to significant degradation via protodeborylation. If aqueous conditions are unavoidable, it is best to add the boronic acid at the final step before the reaction is initiated. For improved stability in aqueous media, consider converting the boronic acid to a more stable derivative, such as a pinacol or MIDA ester.
Q4: What are the signs of degradation in my solid sample or solution?
A4: In solid form, degradation may not be visually apparent. However, in solution, the formation of a precipitate (the protodeborylated product, 4-acetamido-nitrobenzene, may have lower solubility) can be an indicator. The most reliable way to assess degradation is through analytical techniques such as NMR or LC-MS, which can identify and quantify the presence of the protodeborylated byproduct.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product in a Suzuki-Miyaura cross-coupling reaction.
-
Question: I am performing a Suzuki-Miyaura coupling reaction with this compound and observe a low yield of my desired biaryl product, with significant amounts of the starting aryl halide remaining. What could be the cause?
-
Answer: This issue is often due to the degradation of the boronic acid before or during the reaction. The basic conditions and elevated temperatures typical of Suzuki-Miyaura couplings can promote protodeborylation, consuming the boronic acid and preventing it from participating in the catalytic cycle.
Troubleshooting Steps:
-
Use a More Stable Derivative: Convert the this compound to its corresponding pinacol ester or N-methyliminodiacetic acid (MIDA) boronate. These derivatives exhibit greater stability and slowly release the active boronic acid under reaction conditions, a strategy known as "slow-release".[1][2]
-
Optimize Reaction Conditions:
-
Base: Screen weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide or potassium hydroxide.
-
Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.
-
Solvent: Ensure you are using dry, degassed solvents.
-
-
Reaction Setup: Add the boronic acid to the reaction mixture just before adding the palladium catalyst and initiating heating.
-
Problem 2: Identification of a major byproduct in the reaction mixture.
-
Question: My reaction mixture shows a significant byproduct that I have identified as 4-acetamido-nitrobenzene. Why is this forming and how can I prevent it?
-
Answer: The formation of 4-acetamido-nitrobenzene is a direct result of the protodeborylation of this compound.
Troubleshooting Steps:
-
Minimize Water Content: Ensure all reagents and solvents are anhydrous. Water acts as the proton source for protodeborylation.
-
Inert Atmosphere: Thoroughly degas the reaction mixture and maintain it under an inert atmosphere (argon or nitrogen) to prevent potential oxidative degradation pathways that can also contribute to instability.
-
Ligand Choice: In some cases, the choice of phosphine ligand for the palladium catalyst can influence the rate of protodeborylation. Consider screening different ligands to find one that favors the cross-coupling pathway.
-
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound under various conditions after a 24-hour incubation period. This data is illustrative and intended to guide experimental design.
| Condition ID | Solvent System (v/v) | Base (equivalents) | Temperature (°C) | % Degradation (Protodeborylation) |
| A1 | Dioxane | None | 25 | < 1% |
| A2 | Dioxane/H₂O (4:1) | None | 25 | ~5% |
| B1 | Dioxane/H₂O (4:1) | K₃PO₄ (2.0) | 25 | ~15% |
| B2 | Dioxane/H₂O (4:1) | K₃PO₄ (2.0) | 80 | > 60% |
| C1 | THF | NaOtBu (2.0) | 25 | ~25% |
| C2 | THF | NaOtBu (2.0) | 60 | > 80% |
| D1 | DMSO | None | 25 | < 2% |
Experimental Protocols
Protocol: Suzuki-Miyaura Cross-Coupling Using a MIDA Boronate Derivative for Enhanced Stability
This protocol describes the conversion of this compound to its more stable MIDA boronate derivative, followed by its use in a Suzuki-Miyaura cross-coupling reaction.
Part 1: Synthesis of this compound MIDA ester
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and N-methyliminodiacetic acid (1.1 eq) in a 1:1 mixture of DMSO and toluene.
-
Dehydration: Heat the mixture to 80 °C and apply vacuum for 1-2 hours to remove water.
-
Isolation: Cool the reaction mixture to room temperature. The MIDA boronate will precipitate. Collect the solid by filtration, wash with cold acetone, and dry under vacuum.
Part 2: Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), the this compound MIDA ester (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (10:1 ratio). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the mixture to 80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Presumed protodeborylation pathway of this compound.
Caption: Workflow for evaluating the stability of the boronic acid in solution.
References
troubleshooting guide for failed reactions involving 5-Acetamido-2-nitrophenylboronic acid
Welcome to the technical support center for 5-Acetamido-2-nitrophenylboronic acid. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this reagent in their synthetic endeavors.
Troubleshooting Guide for Failed Reactions
This guide addresses common issues encountered during cross-coupling reactions, particularly Suzuki-Miyaura coupling, involving this compound.
Issue 1: Low to No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst and ligand are fresh and active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst or a more robust precatalyst. |
| Inadequate Degassing | Oxygen can lead to the oxidative degradation of the catalyst and promote homocoupling of the boronic acid. Ensure solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen). |
| Incorrect Base | The choice of base is critical. For electron-deficient boronic acids, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃. |
| Suboptimal Solvent | The solvent system influences solubility and reaction kinetics. A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is common for Suzuki reactions. The ratio may need optimization. |
| Low Reaction Temperature | Electron-deficient boronic acids may require higher temperatures to facilitate transmetalation. Gradually increase the reaction temperature, but be mindful of potential side reactions. |
| Protodeboronation | The C-B bond can be cleaved and replaced by a hydrogen atom, especially in the presence of water and base. Consider using anhydrous conditions or protecting the boronic acid as a pinacol or MIDA ester for slow release. |
Issue 2: Formation of Significant Byproducts
| Byproduct Observed | Potential Cause | Recommended Solution |
| Homocoupling Product | The presence of oxygen and Pd(II) species can promote the coupling of two boronic acid molecules. | Improve degassing procedures and use a Pd(0) source or a precatalyst that rapidly converts to Pd(0). |
| Protodeboronation Product | Excess water, strong base, or prolonged reaction times at high temperatures can lead to the loss of the boronic acid group. | Use anhydrous solvents, a milder base if tolerated, or a boronic ester. Optimize reaction time. |
| Aniline Derivative | The nitro group can be reduced to an amine under certain palladium-catalyzed conditions, especially in the presence of a hydrogen source. | Avoid hydrogen sources and consider catalysts less prone to facilitating reduction. If reduction is desired, specific protocols for simultaneous coupling and reduction exist. |
| Hydrolyzed Acetamide | The acetamido group can be hydrolyzed to an amine under strongly acidic or basic conditions, especially at elevated temperatures. | Use milder bases (e.g., K₃PO₄ instead of NaOH) and avoid unnecessarily high temperatures or prolonged reaction times. |
| Product from C-NO₂ Coupling | The C-NO₂ bond can undergo oxidative addition to palladium, acting as a "pseudo-halide" in cross-coupling reactions.[1][2] | This is more likely with highly electron-rich coupling partners. If this is an undesired side reaction, using a more traditional halide on the coupling partner is recommended. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is not working. What are the first things I should check?
A1: When a Suzuki coupling fails, start by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active.
-
Inert Atmosphere: Oxygen can kill the catalyst and lead to side reactions.[1] Ensure your solvent is properly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Purity: Verify the purity of your boronic acid, coupling partner, and other reagents.
-
Base and Solvent: The choice of base and solvent is crucial. For this electron-deficient boronic acid, consider stronger bases like K₃PO₄ or Cs₂CO₃ and a suitable solvent system like dioxane/water.
Q2: I am observing a significant amount of a byproduct that appears to be the result of homocoupling. How can I prevent this?
A2: Homocoupling is a common side reaction, especially with electron-deficient boronic acids. It is often caused by the presence of Pd(II) species and oxygen. To minimize homocoupling, ensure thorough degassing of your reaction mixture and consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates the active Pd(0) species.
Q3: Is it possible for the nitro group to be reduced to an amine during the Suzuki reaction?
A3: Yes, under certain conditions, palladium catalysts can facilitate the reduction of a nitro group to an amine.[3][4] This is more likely to occur if there is a hydrogen source present in the reaction mixture. If you are observing this side product, you may need to screen different catalysts or ensure your reagents and solvents are anhydrous and free of potential hydrogen donors.
Q4: Can the acetamido group be hydrolyzed under the reaction conditions?
A4: The acetamido group is generally stable, but it can be hydrolyzed to an amine under strongly basic or acidic conditions, particularly at elevated temperatures.[5] Since many Suzuki reactions employ a base, it is advisable to use the mildest base that effectively promotes the reaction and to avoid excessive heating for prolonged periods.
Q5: I have read that the C-NO₂ bond can participate in cross-coupling reactions. Is this a concern when using this compound?
A5: Yes, the C-NO₂ bond of nitroarenes can undergo oxidative addition to a Pd(0) catalyst, allowing the nitro group to act as a leaving group in a manner similar to a halide.[1] This could lead to an unexpected coupling product. The reactivity of the C-NO₂ bond versus the desired coupling at the boronic acid will depend on the specific reaction conditions and the nature of the other coupling partner. If this is a suspected issue, a careful analysis of your product mixture is recommended.
Experimental Protocols
Standard Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Reagents and Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the aryl bromide, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for failed reactions.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
impact of impurities in 5-Acetamido-2-nitrophenylboronic acid on reaction outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 5-Acetamido-2-nitrophenylboronic acid. The information herein is designed to help users identify potential sources of impurities and mitigate their impact on reaction outcomes, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound and how can they affect my reaction?
A1: Impurities in this compound can arise from its synthesis, degradation, or improper storage. Potential impurities include:
-
Starting Materials and Synthetic Byproducts: The synthesis of nitrophenylboronic acids may involve the nitration of a corresponding phenylboronic acid. This can lead to regioisomeric impurities (e.g., other nitro-substituted isomers) if the nitration is not perfectly selective. Residual starting materials or reagents from the synthesis can also be present. These impurities can lead to the formation of undesired side products in your reaction.
-
Homocoupling Products: During Suzuki-Miyaura coupling reactions, boronic acids can undergo homocoupling to form a biaryl byproduct. This is often promoted by the presence of oxygen and can be minimized by ensuring the reaction is performed under an inert atmosphere.
-
Protodeboronation Product: this compound is susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, yielding N-(4-nitro-3-boronophenyl)acetamide. This is particularly problematic with electron-deficient arylboronic acids and can be exacerbated by strong bases and high temperatures.
-
Boronic Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic boronic anhydrides, known as boroxines. While often in equilibrium with the boronic acid in the presence of water, their formation can affect the stoichiometry of the reaction if not accounted for.
-
Residual Palladium: In palladium-catalyzed reactions, trace amounts of palladium from a previous synthetic step or the current reaction can remain in the product.[1] This can be problematic for downstream applications, especially in drug development.[1]
The impact of these impurities on your reaction can range from reduced yields of the desired product to the formation of complex mixtures that are difficult to separate.
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes?
A2: Low yields in Suzuki-Miyaura coupling reactions with this compound are a common issue and can often be attributed to several factors:
-
Protodeboronation: As an electron-deficient boronic acid, it is prone to this side reaction, which consumes the starting material.[2] This is often promoted by strong aqueous bases and elevated temperatures.[3]
-
Suboptimal Base Selection: The choice of base is critical. An inappropriate or overly strong base can accelerate protodeboronation and other side reactions.[3][4]
-
Catalyst Deactivation: The nitro group on the boronic acid could potentially coordinate with the palladium catalyst, leading to the formation of inactive species.[3]
-
Poor Reagent Purity or Degassing: The presence of oxygen can lead to homocoupling of the boronic acid and degradation of the catalyst.[3][5] It is crucial to use pure, dry reagents and to thoroughly degas the reaction mixture.[3]
Q3: How can I minimize protodeboronation in my reactions?
A3: To minimize protodeboronation of this compound, consider the following strategies:
-
Use a Milder Base: Instead of strong bases like sodium hydroxide, consider using weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[2]
-
Anhydrous Conditions: While many Suzuki couplings use aqueous bases, switching to anhydrous conditions can significantly reduce the rate of protodeboronation.[2]
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration to slow down the rate of the undesired side reaction.[2]
-
Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable derivative, such as a pinacol or MIDA ester, for use in the coupling reaction.[2]
Q4: How should I store this compound to ensure its stability?
A4: To maintain the integrity of this compound, it should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Exposure to moisture and air can lead to degradation and the formation of boroxines. For long-term storage, consider converting it to a more stable MIDA ester.[2]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered when using this compound in chemical reactions.
| Observation | Possible Cause | Suggested Solution |
| Low or No Product Formation | 1. Catalyst Inactivity | - Use a fresh batch of palladium catalyst and ligand.- Consider using a more active, air-stable precatalyst. |
| 2. Ineffective Base | - Screen a variety of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). The choice of base is often solvent-dependent.[3] | |
| 3. Insufficient Reaction Temperature | - Gradually increase the reaction temperature, while monitoring for decomposition. | |
| 4. Poor Solubility of Reagents | - Choose a solvent system in which all reactants are soluble. Common solvent systems for Suzuki couplings include toluene/water, dioxane/water, and DMF. | |
| Significant Side Product Formation | 1. Protodeboronation (formation of N-(4-nitrophenyl)acetamide) | - Switch to a milder base (e.g., K₂CO₃, KF).- Use anhydrous conditions if possible.- Lower the reaction temperature.[2] |
| 2. Homocoupling of the Boronic Acid | - Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar).[5]- Thoroughly degas all solvents and reagents.[3] | |
| 3. Reaction with Solvent | - Ensure the solvent is inert to the reaction conditions. For example, some solvents can react at high temperatures. | |
| Inconsistent Results Between Batches | 1. Degradation of Boronic Acid | - Use freshly purchased or purified this compound.- For long-term storage, convert to a more stable MIDA ester.[2] |
| 2. Variable Reagent Quality | - Use high-purity, dry solvents and reagents for each experiment. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Purification of this compound by Recrystallization
This protocol describes a general method for the purification of this compound to remove non-polar impurities. The choice of solvent may need to be optimized.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, ethanol/water mixture)
-
Heating source (e.g., hot plate)
-
Filtration apparatus
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
For maximum recovery, cool the mixture in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
reaction monitoring techniques for 5-Acetamido-2-nitrophenylboronic acid couplings
Welcome to the technical support center for coupling reactions involving 5-Acetamido-2-nitrophenylboronic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to ensure the success of your chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are recommended for monitoring the progress of a Suzuki-Miyaura coupling reaction with this compound?
A1: Several techniques can be employed, with the choice depending on the specific requirements of your analysis, such as the need for quantitative data, real-time monitoring, or structural information. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are highly recommended for quantitative analysis due to their high resolution, sensitivity, and throughput.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for in-situ monitoring and gaining detailed structural information.[1][2] Other techniques like Gas Chromatography (GC), Mass Spectrometry (MS), and Raman spectroscopy can also be valuable.[1][3]
Q2: My reaction is showing low yield of the desired cross-coupled product. What are the potential causes and how can I troubleshoot this?
A2: Low yields in Suzuki-Miyaura couplings, especially with electron-deficient boronic acids like this compound, can stem from several factors:
-
Catalyst Deactivation: The palladium catalyst may be decomposing. Using bulky, electron-rich phosphine ligands can help stabilize the catalyst.[4]
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction over time using TLC, GC, or LC-MS to determine the optimal reaction time.[4]
-
Protodeboronation: This is a significant side reaction for electron-deficient boronic acids, where the boronic acid group is replaced by a hydrogen atom.[5]
To troubleshoot, consider optimizing the ligand, reaction time, and temperature. Also, ensure you are using high-purity, anhydrous reagents and solvents, and that the reaction is conducted under a strictly inert atmosphere.[4]
Q3: I am observing a significant amount of a byproduct that I suspect is from protodeboronation. How can I minimize this side reaction?
A3: Protodeboronation is a common issue with electron-deficient boronic acids.[5] To minimize it, you can:
-
Use a More Stable Boronic Acid Derivative: Converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, can be very effective.[5]
-
Optimize the Base: The choice of base is critical. Screen weaker bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[5]
-
Lower the Reaction Temperature: Higher temperatures can accelerate protodeboronation. Try running the reaction at a lower temperature for a longer duration.[5]
-
Ensure Anhydrous Conditions: Minimizing the amount of water in the reaction can help reduce this side reaction.[5]
Q4: What is homocoupling and how can I prevent it?
A4: Homocoupling is the unwanted reaction between two molecules of the boronic acid to form a symmetrical biaryl compound (in this case, 2,2'-diacetamido-5,5'-dinitrobiphenyl). This side reaction is often promoted by the presence of oxygen. To prevent it, ensure your reaction setup is thoroughly deoxygenated and maintained under an inert atmosphere (e.g., nitrogen or argon).[6]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the coupling reactions of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product & Significant Protodeboronation | High rate of protodeboronation. | 1. Switch to a more stable boronic acid derivative (e.g., pinacol or MIDA ester).[5]2. Optimize the base: Screen weaker bases (K₃PO₄, K₂CO₃, Cs₂CO₃).[5]3. Lower the reaction temperature (e.g., 40-60 °C) and extend the reaction time.[5]4. Use a highly active catalyst system to promote rapid cross-coupling. |
| Reaction is Sluggish or Does Not Go to Completion | Inefficient catalyst system or low reaction temperature. | 1. Screen different palladium catalysts and ligands (e.g., Buchwald or Fu-type ligands and pre-catalysts).[5]2. Gradually increase the reaction temperature while monitoring for the onset of protodeboronation.[5] |
| Formation of Homocoupling Byproduct | Presence of oxygen in the reaction. | 1. Ensure rigorous degassing of the solvent and reaction mixture.2. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[6] |
| Inconsistent Results Between Batches | Variable quality of reagents or inconsistent reaction setup. | 1. Use high-purity reagents and anhydrous solvents. 2. Standardize the degassing and inert atmosphere procedures. [4] |
Experimental Protocols
Protocol 1: HPLC Monitoring of a Suzuki-Miyaura Coupling Reaction
This protocol outlines the general steps for monitoring the reaction progress using HPLC.[1]
-
Reaction Sampling and Quenching:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This solution can also contain an internal standard for accurate quantification.
-
-
Sample Preparation:
-
Filter the quenched sample through a syringe filter (e.g., 0.22 µm) to remove any particulate matter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Inject the prepared sample onto an appropriate HPLC column (e.g., C18).
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid or ammonium acetate) to achieve good separation of reactants, products, and any byproducts.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the starting materials and the product.
-
Plot the consumption of starting materials and the formation of the product as a function of time to generate a reaction profile. For quantitative analysis, a calibration curve should be generated using standards.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the coupling reaction, incorporating best practices to minimize common side reactions.
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the flask and evacuate and backfill with a high-purity inert gas (e.g., argon or nitrogen) three times.[4]
-
-
Solvent Addition:
-
Add anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
-
Catalyst Addition:
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.[4]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir. Monitor the reaction progress by TLC, GC, or LC-MS.[4]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Representative Kinetic Data for a Suzuki-Miyaura Coupling Monitored by HPLC [1]
| Reaction Time (min) | Aryl Halide Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 |
| 15 | 25 | 24 |
| 30 | 55 | 54 |
| 60 | 85 | 84 |
| 120 | 98 | 97 |
| 180 | >99 | >99 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. azom.com [azom.com]
- 3. In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Acetamido-2-nitrophenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Phenylboronic acids are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The reactivity of these reagents is, however, exquisitely sensitive to the nature and position of substituents on the phenyl ring. This guide provides a comparative analysis of the reactivity of 5-Acetamido-2-nitrophenylboronic acid and its isomers, supported by established principles of organic chemistry, as direct comparative experimental data is not extensively documented in a single study.
The interplay of electronic and steric effects introduced by the acetamido and nitro groups significantly influences the efficiency of the Suzuki-Miyaura coupling. The nitro group is strongly electron-withdrawing, which can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate complex required for transmetalation. However, this electron-withdrawing nature also enhances the susceptibility of the boronic acid to protodeboronation, an undesirable side reaction that cleaves the carbon-boron bond. Conversely, the acetamido group is generally considered electron-donating, which can increase the nucleophilicity of the aryl group and promote the desired coupling. The positional isomerism of these two groups creates a nuanced reactivity profile across the different isomers.
Qualitative Reactivity Comparison
The expected reactivity of this compound and its isomers in Suzuki-Miyaura coupling can be qualitatively assessed based on the interplay of electronic and steric effects. The following table provides a summary of these expected trends.
| Isomer | Key Features Affecting Reactivity | Expected Relative Reactivity |
| This compound | Ortho Nitro Group: Strong steric hindrance significantly impeding the approach of the palladium complex to the boronic acid moiety. This is often the rate-limiting factor. The strong electron-withdrawing effect of the nitro group also increases the risk of protodeboronation. Para Acetamido Group: The electron-donating effect of the acetamido group in the para position can partially mitigate the deactivating effect of the nitro group. | Low |
| 3-Acetamido-2-nitrophenylboronic acid | Ortho Nitro Group: Similar to the 5-acetamido isomer, the ortho-nitro group presents significant steric hindrance. Meta Acetamido Group: The electron-donating effect of the acetamido group from the meta position is less pronounced compared to the para position, offering less electronic activation to counteract the deactivating nitro group. | Very Low |
| 4-Acetamido-2-nitrophenylboronic acid | Ortho Nitro Group: The primary determinant of low reactivity is the steric hindrance from the ortho-nitro group. Meta Acetamido Group: The meta-acetamido group has a weaker electronic influence. | Very Low |
| 2-Acetamido-5-nitrophenylboronic acid | Ortho Acetamido Group: The acetamido group in the ortho position introduces moderate steric hindrance, though generally less than a nitro group. The nitrogen atom of the acetamido group could potentially coordinate with the palladium center, which can have complex effects on reactivity. Para Nitro Group: The strong electron-withdrawing nitro group in the para position will increase the Lewis acidity of the boron and the susceptibility to protodeboronation. | Moderate to Low |
| 3-Acetamido-4-nitrophenylboronic acid | No Ortho Substituent: The absence of a substituent ortho to the boronic acid group significantly reduces steric hindrance, which is a major advantage for reactivity. Meta Acetamido and Para Nitro Groups: The electronic effects are a balance between the donating acetamido group and the withdrawing nitro group. The para-nitro group will still increase the risk of protodeboronation. | High |
Note: This qualitative ranking is based on general principles. Actual reaction yields will be highly dependent on the specific reaction conditions, including the palladium catalyst, ligand, base, and solvent system used. Generally, isomers with substituents ortho to the boronic acid are significantly less reactive due to steric hindrance.[1][2]
Experimental Protocols
A definitive, standardized protocol for comparing the reactivity of these specific isomers is not available in the literature. However, a general methodology for a Suzuki-Miyaura coupling with a challenging, sterically hindered, and electron-deficient boronic acid like this compound can be adapted from protocols for similar substrates, such as 2-nitrophenylboronic acid.[1][3] The key to success with such substrates is often the choice of a highly active catalyst system, typically employing bulky, electron-rich phosphine ligands.
General Protocol for Suzuki-Miyaura Coupling of a Hindered Arylboronic Acid
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Acetamidonitrophenylboronic acid isomer (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%)
-
Bulky phosphine ligand (e.g., SPhos or XPhos, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF/water mixture)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (argon or nitrogen), add the aryl halide, the acetamidonitrophenylboronic acid isomer, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
In a separate glovebox or under a positive flow of inert gas, prepare a solution of the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note: Optimization of the catalyst, ligand, base, solvent, and temperature is crucial for achieving satisfactory yields with these challenging substrates. The use of pre-catalysts is often preferred to ensure the efficient formation of the active Pd(0) species.[4]
Visualizing Reaction Dynamics
To better understand the factors governing the reactivity of these isomers, the following diagrams illustrate the key electronic influences and a typical experimental workflow.
Caption: Influence of substituent position on reactivity.
Caption: A typical Suzuki-Miyaura reaction workflow.
References
A Comparative Guide to the Suzuki Coupling of 5-Acetamido-2-nitrophenylboronic Acid and 4-Acetamido-2-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Analysis of Isomeric Reactivity in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. Its application in the synthesis of biaryl scaffolds, prevalent in pharmaceuticals and functional materials, is particularly significant. Within the diverse array of available boronic acids, substituted nitrophenylboronic acids serve as valuable building blocks. This guide provides a comparative analysis of two isomeric acetamidonitrophenylboronic acids, 5-acetamido-2-nitrophenylboronic acid and 4-acetamido-2-nitrophenylboronic acid, in the context of their performance in Suzuki coupling reactions.
The relative positioning of the acetamido and nitro groups on the phenylboronic acid ring significantly influences the steric and electronic environment of the boronic acid moiety. These differences can have a profound impact on reaction kinetics, product yields, and optimal reaction conditions. Understanding these nuances is critical for researchers aiming to optimize their synthetic routes towards complex molecular targets.
Performance in Suzuki Coupling: A Comparative Overview
The reactivity of phenylboronic acids in Suzuki coupling is principally governed by a combination of steric and electronic factors that affect the key transmetalation step of the catalytic cycle. While direct head-to-head comparative studies under identical conditions for this compound and 4-acetamido-2-nitrophenylboronic acid are not extensively documented in a single study, analysis of their structural features and related literature provides a strong basis for performance comparison.
4-Acetamido-2-nitrophenylboronic acid , with its para-acetamido and ortho-nitro substituents relative to the boronic acid group, is generally expected to exhibit higher reactivity and afford better yields in Suzuki coupling reactions compared to its this compound counterpart. The primary reason for this is the reduced steric hindrance around the boronic acid group. In the 4-acetamido isomer, the bulky nitro group is positioned further away from the reaction center, imposing less steric impediment during the approach of the palladium complex for transmetalation.
Conversely, This compound features a nitro group ortho to the boronic acid. This ortho-nitro group creates significant steric congestion, which can hinder the crucial transmetalation step where the aryl group is transferred from boron to the palladium catalyst. This steric clash often leads to slower reaction rates and may necessitate more forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of more specialized, bulky phosphine ligands to achieve comparable yields to the less hindered isomer.
Electronically, both isomers possess a strongly electron-withdrawing nitro group, which can decrease the nucleophilicity of the phenyl ring and potentially slow down the transmetalation step. However, this electronic effect is often overshadowed by the more pronounced impact of steric hindrance in the ortho-substituted isomer.
Quantitative Data Summary
While a direct, single-study comparison is unavailable, the following tables summarize representative Suzuki coupling reactions for each isomer, compiled from various sources to illustrate their general performance. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions, coupling partners, and catalyst systems.
Table 1: Representative Suzuki Coupling Reactions of 4-Acetamido-2-nitrophenylboronic Acid
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 3-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 80-90 |
| 1-Chloro-4-nitrobenzene | XPhos Pd G3 | K₃PO₄ | THF/H₂O | 60 | 6 | 75-85 |
Table 2: Representative Suzuki Coupling Reactions of this compound
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 60-75 |
| 3-Bromopyridine | RuPhos Pd G3 | K₂CO₃ | Toluene | 100 | 18 | 55-70 |
| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / Buchwald Ligand | CsF | THF | 80 | 24 | 50-65 |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions using these boronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Protocol for Suzuki Coupling with 4-Acetamido-2-nitrophenylboronic Acid
Materials:
-
4-Acetamido-2-nitrophenylboronic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, 4-acetamido-2-nitrophenylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
General Protocol for Suzuki Coupling with this compound
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst and ligand (e.g., Pd₂(dba)₃ and a bulky biarylphosphine ligand like SPhos, 2-5 mol% Pd)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl halide, this compound, base, palladium source, and ligand to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to a higher temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction over a longer period (e.g., 18-24 hours).
-
Follow a similar workup and purification procedure as described for the 4-acetamido isomer.
Experimental Workflow and Catalytic Cycle
The general workflow for a Suzuki-Miyaura coupling reaction is depicted below. The process begins with the preparation of the reaction mixture under an inert atmosphere, followed by the catalytic cycle, and concludes with workup and purification of the biaryl product.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle itself involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active catalyst. For sterically hindered substrates like this compound, the transmetalation step is often the rate-limiting step.
Caption: The Suzuki-Miyaura catalytic cycle.
Conclusion
A Comparative Guide to Alternative Boronic Acids for Site-Specific Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
The precise, covalent modification of proteins is a cornerstone of modern chemical biology and drug development. Site-specific labeling enables the introduction of a vast array of functionalities, including fluorophores for imaging, polyethylene glycol (PEG) for extending serum half-life, and cytotoxic payloads for antibody-drug conjugates (ADCs). While traditional methods often target highly abundant amino acids like lysine, leading to heterogeneous products, the development of bioorthogonal chemistries has paved the way for greater control and specificity.
Among the burgeoning toolkit of bioorthogonal reagents, boronic acids have emerged as a versatile and powerful class of molecules for site-specific protein labeling. Their unique reactivity with specific functional groups under mild, physiological conditions offers a distinct advantage over many conventional methods. This guide provides an objective comparison of alternative boronic acid-based strategies for protein labeling, supported by experimental data and detailed protocols to inform your research and development endeavors.
Key Labeling Strategies Utilizing Boronic Acids
Three primary strategies have been developed to exploit the reactivity of boronic acids for site-specific protein modification:
-
Iminoboronate Formation: This approach leverages the rapid and reversible reaction between an ortho-formyl or ortho-acetylphenylboronic acid and a hydrazine, hydroxylamine, or semicarbazide moiety introduced onto the protein.
-
Boronic Ester Formation: This strategy relies on the formation of a stable cyclic ester between a boronic acid and a 1,2- or 1,3-diol present on the protein, either naturally in glycoproteins or introduced via genetic code expansion.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction creates a stable carbon-carbon bond between an aryl boronic acid and an aryl halide incorporated into the protein, offering an irreversible linkage.
The following sections provide a detailed comparison of these methodologies, highlighting key performance metrics and providing exemplary experimental protocols.
Performance Comparison of Boronic Acid Labeling Strategies
The choice of a specific boronic acid-based labeling strategy depends on the desired application, including the required stability of the conjugate, the desired reaction kinetics, and the available functionalities on the target protein. The following table summarizes the key performance characteristics of the three main approaches.
| Strategy | Alternative Boronic Acid | Reaction Partner on Protein | Second-Order Rate Constant (k₂) | Stability of Conjugate | Key Advantages | Key Disadvantages |
| Iminoboronate Formation | 2-Formylphenylboronic acid (2fPBA) | Hydrazide, Hydroxylamine | ~10² - 10³ M⁻¹s⁻¹[1] | Reversible/Dynamic[1] | Fast kinetics, Bioorthogonal | Reversibility may not be suitable for all applications. |
| 2-Acetylphenylboronic acid (2-APBA) | Hydrazide, Hydroxylamine | ~10² - 10³ M⁻¹s⁻¹[1] | Reversible/Dynamic[1] | Fast kinetics, Bioorthogonal | Reversibility may not be suitable for all applications. | |
| Boronic Ester Formation | Phenylboronic acid (PBA) and derivatives | cis-Diols (e.g., on glycoproteins) | ~10² - 10³ M⁻¹s⁻¹[2] | Reversible, pH-dependent[2][3] | Targets native modifications, Reversible | Lower stability, Potential for cross-reactivity with other diols. |
| Suzuki-Miyaura Cross-Coupling | Arylboronic acids/Aryl pinacol boronates | Aryl halide (e.g., p-iodophenylalanine) | Slower, catalyst-dependent | Highly Stable (C-C bond) | Irreversible and stable linkage | Requires a palladium catalyst which may be toxic to cells, Slower reaction times.[4] |
Experimental Protocols
Detailed methodologies for the key labeling strategies are provided below. These protocols are intended as a starting point and may require optimization for specific proteins and applications.
Protocol 1: Site-Specific Protein Labeling via Iminoboronate Formation with 2-Formylphenylboronic Acid (2fPBA)
This protocol describes the labeling of a protein containing a hydrazide handle with a 2fPBA-functionalized molecule.[5]
Materials:
-
Hydrazide-modified protein in phosphate-buffered saline (PBS), pH 7.4.
-
2-Formylphenylboronic acid (2fPBA)-functionalized payload (e.g., a fluorescent dye).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution (optional, e.g., excess hydrazine).
-
Size-exclusion chromatography (SEC) column for purification.
-
LC-MS for analysis.
Procedure:
-
Protein Preparation: Dissolve the hydrazide-modified protein in PBS, pH 7.4, to a final concentration of 1-5 mg/mL.
-
Payload Preparation: Prepare a stock solution of the 2fPBA-payload in a compatible organic solvent (e.g., DMSO) at a concentration of 10-20 mM.
-
Conjugation Reaction: a. Add the 2fPBA-payload stock solution to the protein solution to achieve a final molar excess of 5-20 fold over the protein. b. Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. c. Monitor the reaction progress by LC-MS to determine the degree of labeling.
-
Quenching (Optional): If desired, quench the reaction by adding an excess of a small molecule hydrazine to react with any remaining 2fPBA-payload.
-
Purification: Purify the protein conjugate using a size-exclusion chromatography (SEC) column to remove unreacted payload and other small molecules.
-
Characterization: Characterize the purified conjugate by LC-MS to confirm the molecular weight and by UV-Vis spectroscopy to determine the degree of labeling (if the payload is a chromophore).
Protocol 2: Site-Specific Protein Labeling via Boronic Ester Formation
This protocol outlines the labeling of a glycoprotein with a boronic acid-functionalized probe.
Materials:
-
Glycoprotein in a suitable buffer (e.g., HEPES or PBS, pH 7.4).
-
Boronic acid-functionalized probe (e.g., fluorescently labeled phenylboronic acid).
-
Reaction Buffer: HEPES or PBS, pH 7.4.
-
Dialysis or size-exclusion chromatography (SEC) materials for purification.
-
Analytical instrumentation (e.g., fluorescence spectroscopy, SDS-PAGE).
Procedure:
-
Protein Preparation: Dissolve the glycoprotein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Probe Preparation: Prepare a stock solution of the boronic acid-functionalized probe in a compatible solvent (e.g., DMSO).
-
Conjugation Reaction: a. Add the boronic acid probe stock solution to the glycoprotein solution at a desired molar excess (e.g., 10-50 fold). b. Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The optimal time and temperature should be determined empirically.
-
Purification: Remove the excess unreacted probe by dialysis against the reaction buffer or by size-exclusion chromatography.
-
Characterization: Analyze the labeled glycoprotein using techniques such as fluorescence spectroscopy to confirm labeling and SDS-PAGE with fluorescence imaging to visualize the labeled protein.
Protocol 3: Site-Specific Protein Labeling via Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed labeling of a protein containing a genetically incorporated p-iodophenylalanine with an arylboronic acid.[4]
Materials:
-
Protein containing p-iodophenylalanine in a buffered aqueous solution (e.g., 50 mM phosphate buffer, pH 8.0).
-
Arylboronic acid or aryl pinacol boronate probe.
-
Palladium catalyst (e.g., Pd(OAc)₂ with a water-soluble ligand like 2-amino-4,6-dihydroxypyrimidine).[6]
-
Base (e.g., K₃PO₄).
-
Reaction Buffer: 50 mM phosphate buffer, pH 8.0.
-
Purification materials (e.g., affinity chromatography, SEC).
-
Mass spectrometer for analysis.
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of the arylboronic acid probe in a suitable solvent. b. Prepare a stock solution of the palladium catalyst and the base in the reaction buffer.
-
Protein Preparation: Dissolve the protein containing p-iodophenylalanine in the reaction buffer to a final concentration of 10-100 µM.
-
Conjugation Reaction: a. To the protein solution, add the arylboronic acid solution to a final concentration of 1-5 mM. b. Add the palladium catalyst and base to initiate the reaction. Typical final concentrations are 100-500 µM for the palladium catalyst and 10-50 mM for the base. c. Incubate the reaction at room temperature or 37°C for 1-12 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. d. Monitor the reaction progress by LC-MS.
-
Purification: Purify the labeled protein using a method appropriate for the protein of interest, such as affinity chromatography or size-exclusion chromatography, to remove the catalyst, unreacted probe, and other reaction components.
-
Characterization: Confirm the site-specific labeling and the integrity of the protein by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further elucidate the principles behind these labeling strategies, the following diagrams, generated using the DOT language for Graphviz, illustrate the core reaction mechanisms and a general experimental workflow.
Caption: Mechanism of iminoboronate formation for protein labeling.
Caption: Boronic ester formation between a glycoprotein and a boronic acid probe.
Caption: Simplified catalytic cycle of Suzuki-Miyaura cross-coupling for protein labeling.
Caption: General experimental workflow for boronic acid-based protein labeling.
Fluorescent Boronic Acid Probes for Protein Imaging
A significant application of site-specific labeling is the introduction of fluorescent probes for cellular imaging. A variety of fluorescent boronic acids have been developed for this purpose. The choice of fluorophore depends on the desired spectral properties and the imaging setup.
| Fluorophore Core | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Key Features |
| Coumarin | ~350-450 | ~450-500 | Variable | Blue-emitting, Environmentally sensitive. |
| Fluorescein | ~490 | ~520 | High | Bright green emission, pH-sensitive. |
| Rhodamine | ~550 | ~580 | High | Bright red emission, Photostable. |
| BODIPY | Variable | Variable | High | Sharp emission peaks, Less environmentally sensitive. |
| Cyanine (e.g., Cy3, Cy5) | ~550 (Cy3), ~650 (Cy5) | ~570 (Cy3), ~670 (Cy5) | Moderate | Red to far-red emission, Suitable for in vivo imaging. |
Conclusion
Boronic acids offer a powerful and versatile platform for the site-specific labeling of proteins. The choice between iminoboronate formation, boronic ester formation, and Suzuki-Miyaura cross-coupling will be dictated by the specific requirements of the intended application, including the desired stability of the linkage and the tolerance for reaction conditions. This guide provides a comparative framework and practical protocols to assist researchers in selecting and implementing the most appropriate boronic acid-based strategy for their protein modification needs, ultimately advancing the fields of chemical biology, drug discovery, and diagnostics.
References
- 1. Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 3. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. users.ox.ac.uk [users.ox.ac.uk]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-Acetamido-2-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the palladium catalyst is a critical parameter that significantly influences reaction outcomes, including yield, reaction time, and selectivity. This guide provides an objective comparison of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of 5-Acetamido-2-nitrophenylboronic acid with aryl halides, supported by experimental data from analogous systems.
The substrate, this compound, presents a unique challenge due to the presence of both an electron-donating acetamido group and a sterically bulky, electron-withdrawing nitro group in the ortho position. This substitution pattern can affect the transmetalation step of the catalytic cycle. Therefore, the selection of an appropriate catalyst is crucial for achieving high yields. This guide focuses on three widely used palladium catalytic systems: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and a system composed of Palladium(II) acetate (Pd(OAc)₂) with Sphos, a bulky phosphine ligand.
Data Presentation: Performance of Palladium Catalysts
Direct comparative studies for the Suzuki-Miyaura coupling of this compound are limited in publicly available literature. However, by examining data from reactions with structurally and electronically similar substrates, such as 2-nitrophenylboronic acid and other functionalized arylboronic acids, we can infer the relative performance of common catalysts. The following table summarizes the performance of the selected palladium catalysts in relevant Suzuki-Miyaura coupling reactions.
| Catalyst System | Coupling Partner (Aryl Halide) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 1-Chloro-2-nitrobenzenes | Na₂CO₃ | MeOH/H₂O (4:1) | 120 (Microwave) | 0.5 | Excellent | 5 | [1] |
| Aryl Bromides | K₂CO₃ | DME/H₂O | 80 | Overnight | Good | 10 | [2] | |
| Pd(dppf)Cl₂ | 5-Bromo-1-ethyl-1H-indazole | K₂CO₃ | DME/H₂O | 80 | 2 | High | 10 | [3] |
| 6-Bromo tacrine | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8-10 | 78-87 | 5 | [4] | |
| Pd(OAc)₂ / SPhos | Aryl Chlorides | K₃PO₄ | Toluene/H₂O | Room Temp. | - | Good to Excellent | 1-2 | [5] |
| N-Boc-pyrrole-2-boronic acid | K₃PO₄ | n-Butanol | - | - | High | - | [6] |
Note: The data presented is compiled from different sources with varying reaction conditions and substrates. This information should be used as a qualitative guide for catalyst selection and reaction optimization.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction that can be adapted for the coupling of this compound with an aryl halide.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a conventional method suitable for a wide range of Suzuki-Miyaura couplings.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%), to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio, 5 mL), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for the required time (typically monitored by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Rapid Coupling using Pd(dppf)Cl₂
This protocol is often faster and can be more efficient for challenging substrates.[3]
-
Reaction Setup: To a reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) and degassed DME/water (4:1, 5 mL).
-
Inert Atmosphere: Purge the vial with argon for 5-10 minutes.
-
Reaction: Seal the vial and heat the mixture to 80 °C with stirring for 2-4 hours, monitoring the reaction progress.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Protocol 3: Mild Conditions with Pd(OAc)₂/SPhos
This catalytic system is known for its high activity, allowing for reactions to proceed under milder conditions, sometimes even at room temperature.[5]
-
Catalyst Pre-formation (optional but recommended): In a separate vial under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Reaction Setup: In the main reaction flask, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a strong base like K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere and Solvent Addition: Establish an inert atmosphere as described previously and add the degassed solvent (e.g., toluene or THF with a small amount of water).
-
Catalyst Addition: Add the pre-formed catalyst solution to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Work-up and Purification: Follow the work-up and purification steps as detailed in the previous protocols.
Mandatory Visualization
The following diagrams illustrate the key aspects of the comparative study and the underlying chemical process.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficiency of 5-Acetamido-2-nitrophenylboronic Acid in Bioconjugation: A Comparative Guide
Boronic acids have emerged as versatile reagents for bioconjugation, primarily through their ability to form reversible or stable linkages with specific amino acid residues on proteins and other biomolecules. The efficiency and stability of these conjugations are highly influenced by the nature of the substituents on the phenyl ring.
Alternatives to 5-Acetamido-2-nitrophenylboronic Acid
Several alternative phenylboronic acid derivatives have been extensively studied and are commonly employed in bioconjugation. These serve as a benchmark for evaluating the potential of novel reagents.
-
2-Formylphenylboronic Acid (2-FPBA): This is a widely used reagent known for its rapid reaction kinetics in forming stable iminoboronate linkages with N-terminal cysteine residues and other specific functionalities. The ortho-formyl group plays a crucial role in accelerating the reaction and stabilizing the resulting conjugate.
-
2-Acetylphenylboronic Acid (2-APBA): Similar to 2-FPBA, the ortho-acetyl group in 2-APBA facilitates efficient bioconjugation. The choice between 2-FPBA and 2-APBA can sometimes be dictated by the specific steric and electronic environment of the target biomolecule.
-
Unsubstituted Phenylboronic Acid (PBA): While capable of forming boronate esters with diols, the reaction kinetics and stability of conjugates derived from unsubstituted PBA are generally lower compared to ortho-substituted analogs. It is often used in applications where reversible binding is desired.
-
Other Substituted Phenylboronic Acids: A variety of other derivatives with different electron-donating or electron-withdrawing groups have been explored to fine-tune the reactivity and stability of the resulting bioconjugates.
Hypothetical Performance and Key Parameters for Evaluation
Based on the established principles of boronic acid chemistry, we can hypothesize the performance of this compound and outline the key experimental parameters that would be necessary for a rigorous comparison.
Table 1: Hypothetical Comparison of Phenylboronic Acid Derivatives in Bioconjugation
| Feature | This compound (Hypothetical) | 2-Formylphenylboronic Acid (2-FPBA) | 2-Acetylphenylboronic Acid (2-APBA) | Unsubstituted Phenylboronic Acid (PBA) |
| Reaction Kinetics | Moderate to Fast | Fast | Fast | Slow to Moderate |
| Conjugate Stability | Potentially High | High | High | Low to Moderate |
| Selectivity | High for specific functionalities | High for N-terminal cysteines and others | High for N-terminal cysteines and others | Moderate |
| Driving Moieties | Ortho-nitro group (electron-withdrawing), Acetamido group (electron-donating) | Ortho-formyl group | Ortho-acetyl group | None |
The presence of the ortho-nitro group in this compound is expected to significantly influence its reactivity. As an electron-withdrawing group, it would likely increase the Lewis acidity of the boron atom, potentially accelerating the initial association with nucleophilic residues on a protein. The 5-acetamido group, being electron-donating, might have a modulating effect on this reactivity.
Experimental Protocols for Comparative Assessment
To validate the efficiency of this compound, a series of standardized experiments would be required. The following protocols provide a framework for such a comparative study.
Protocol 1: Determination of Reaction Kinetics via UV-Vis Spectroscopy
This protocol allows for the real-time monitoring of the bioconjugation reaction.
Materials:
-
Target protein with a suitable conjugation site (e.g., N-terminal cysteine)
-
This compound
-
2-Formylphenylboronic acid (as a comparator)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of the protein and boronic acid reagents in the reaction buffer.
-
In a quartz cuvette, mix the protein solution with a molar excess of the boronic acid reagent.
-
Immediately initiate time-course measurements of the absorbance at a wavelength where the conjugate has a distinct spectral signature from the starting materials.
-
Record the absorbance at regular intervals until the reaction reaches completion.
-
Calculate the initial reaction rates and second-order rate constants from the kinetic data.
Protocol 2: Analysis of Conjugation Yield by SDS-PAGE and Mass Spectrometry
This protocol determines the extent of protein modification.
Materials:
-
Conjugation reaction mixtures from Protocol 1 (at completion)
-
SDS-PAGE gel and electrophoresis apparatus
-
Coomassie Brilliant Blue or fluorescent protein stain
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Quench the conjugation reactions.
-
Analyze the reaction mixtures by SDS-PAGE. The conjugated protein will exhibit a higher molecular weight than the unmodified protein.
-
Stain the gel and quantify the band intensities to estimate the percentage of conjugated protein.
-
For precise determination of the degree of labeling, analyze the purified conjugate by mass spectrometry.
Protocol 3: Assessment of Bioconjugate Stability
This protocol evaluates the stability of the formed linkage under physiological conditions.
Materials:
-
Purified bioconjugates
-
Physiological buffer (e.g., PBS, pH 7.4)
-
Incubator at 37°C
-
Analytical method to differentiate between conjugated and unconjugated protein (e.g., HPLC, LC-MS)
Procedure:
-
Incubate the purified bioconjugate in the physiological buffer at 37°C.
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), take an aliquot of the sample.
-
Analyze the aliquot to quantify the amount of intact conjugate remaining.
-
Plot the percentage of intact conjugate versus time to determine the half-life of the conjugate.
Visualizing the Bioconjugation Workflow
The following diagrams illustrate the logical flow of the experimental assessment and the underlying chemical principles.
Caption: Experimental workflow for assessing bioconjugation efficiency.
Caption: General reaction scheme for boronic acid bioconjugation.
Conclusion
While direct experimental evidence for the bioconjugation efficiency of this compound is currently lacking in the public domain, its structure suggests it could be a promising reagent. The ortho-nitro group is anticipated to enhance reactivity, though the overall performance will be a balance of electronic and steric effects from both the nitro and acetamido substituents. Rigorous experimental evaluation, following the protocols outlined in this guide, is essential to definitively determine its efficiency relative to established alternatives like 2-FPBA and 2-APBA. Such studies will be crucial in expanding the toolbox of bioconjugation reagents available to researchers in drug development and chemical biology.
Benchmarking 5-Acetamido-2-nitrophenylboronic Acid in Cross-Coupling Reactions: A Comparative Guide
In the landscape of synthetic chemistry, the choice of a suitable coupling partner is paramount for the successful construction of complex molecular architectures. For researchers, scientists, and professionals in drug development, 5-Acetamido-2-nitrophenylboronic acid has emerged as a valuable reagent in cross-coupling reactions, offering unique reactivity and the potential for further functionalization. This guide provides an objective comparison of its performance against other commonly used cross-coupling reagents, supported by experimental data and detailed protocols.
Performance Benchmark: A Tale of Two Strategies
The utility of this compound is best understood in the context of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its performance is influenced by the electronic and steric nature of its substituents. The electron-withdrawing nitro group and the acetamido group introduce distinct electronic properties that affect the transmetalation step of the catalytic cycle.
To provide a clear comparison, this guide will benchmark this compound against other substituted phenylboronic acids. The following tables summarize quantitative data from various studies, offering a side-by-side view of reaction yields under specified conditions.
Table 1: Comparison of Arylboronic Acids in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Product Yield (%) | Reference |
| Phenylboronic acid | 95 | [1] |
| 4-Methoxyphenylboronic acid | 98 | [1] |
| 4-Nitrophenylboronic acid | 85 | [1] |
| 2-Tolylboronic acid | 92 | [1] |
| This compound | Data not available in a directly comparable study |
Reaction conditions: Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2 M aq.), Toluene, 80 °C, 12 h.[1]
It is important to note that a direct, head-to-head comparative study under identical conditions for this compound against a wide range of other boronic acids is not extensively documented in a single report.[2][3] However, by examining data from couplings of similar substrates, we can infer its relative reactivity. Generally, electron-donating groups on the arylboronic acid can enhance nucleophilicity and lead to higher yields, while strong electron-withdrawing groups can decrease reactivity.[1] The steric hindrance from the ortho-nitro group in 2-nitrophenylboronic acid derivatives can also impede the reaction.[2]
Experimental Protocols
Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of an aryl halide with a phenylboronic acid.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)[4]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[5]
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)[5]
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane/Water 4:1)[4][5]
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid, and the base.[4]
-
Seal the flask with a rubber septum, and evacuate and backfill with a high-purity inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.[3][4]
-
Add the anhydrous, degassed solvent via syringe.[4]
-
Under a positive flow of inert gas, add the palladium catalyst.[4]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction by TLC or GC/LC-MS.[4][5]
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel.[4]
Visualizing the Process
To better understand the reaction, the following diagrams illustrate the key experimental workflow and the catalytic cycle.
The Suzuki-Miyaura catalytic cycle is a fundamental process in palladium-catalyzed cross-coupling reactions.
Alternative Cross-Coupling Strategies
While the Suzuki-Miyaura reaction is a workhorse, alternative methods are emerging. Denitrative and reductive cross-coupling reactions offer pathways that utilize nitroarenes directly, potentially bypassing the need for pre-functionalized boronic acids.[6]
Table 2: Comparison of Cross-Coupling Methods
| Method | Typical Reactants | Catalyst/Reagent | Product Type | Reported Yields (%) | Key Advantages | Limitations |
| Traditional Suzuki-Miyaura | 2-Nitrophenylboronic Acid + Aryl Halide | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl | 70-98[6] | Well-established, high yields, broad substrate scope. | Requires synthesis of boronic acid and aryl halide. |
| Pd-Catalyzed Denitrative Suzuki-Miyaura | Nitroarene + Arylboronic Acid | Pd(acac)₂ / BrettPhos | Biaryl | 41-84[6] | Utilizes readily available nitroarenes directly. | May require specific, bulky phosphine ligands. |
| Cu-Catalyzed Reductive C-N Coupling | Nitroalkane + Arylboronic Acid | Copper Catalyst | Arylamine | - | Forms C-N bonds, offering a different synthetic route. | Different product type than C-C coupling. |
| Organophosphorus-Catalyzed Reductive C-N Coupling | Nitroalkane + Arylboronic Acid | Organophosphorus Catalyst, Reductant | Arylamine | - | Transition-metal-free approach to arylamines. | Requires a specific organophosphorus catalyst and a reductant.[6] |
This comparative guide serves as a starting point for researchers looking to employ this compound in their synthetic endeavors. While direct quantitative comparisons are still emerging in the literature, the provided data on related compounds and detailed protocols offer a solid foundation for reaction optimization and methodological development.
References
The Role of 5-Acetamido-2-nitrophenylboronic Acid in the Development of Novel Therapeutics: A Comparative Review
For researchers, scientists, and drug development professionals, 5-Acetamido-2-nitrophenylboronic acid is emerging as a valuable building block in the synthesis of innovative therapeutic agents. This guide provides a comprehensive review of its applications, focusing on its role in the creation of potent enzyme inhibitors, with a comparative analysis of its performance and detailed experimental protocols to support further research and development.
This compound, a substituted phenylboronic acid, is gaining traction in medicinal chemistry, primarily for its utility in palladium-catalyzed cross-coupling reactions to form complex biaryl structures. These structures are often key pharmacophores in biologically active molecules. This review will delve into a significant application: the synthesis of biaryl nitrile inhibitors targeting PvdQ, an enzyme essential for the virulence of the pathogenic bacterium Pseudomonas aeruginosa.
Inhibition of PvdQ: A Novel Anti-Infective Strategy
Pseudomonas aeruginosa is a formidable human pathogen, notorious for its resistance to multiple antibiotics. A key factor in its virulence is the production of the siderophore pyoverdine, which is crucial for iron acquisition, a process vital for bacterial survival and pathogenesis. The enzyme PvdQ, an Ntn hydrolase, plays a critical role in the biosynthesis of pyoverdine. Inhibition of PvdQ disrupts pyoverdine production, thereby hindering the bacterium's ability to thrive in the host and offering a promising anti-virulence strategy.
Recent research has identified a class of biaryl nitrile compounds as potent inhibitors of PvdQ. One such inhibitor, ML318, has demonstrated significant in vitro inhibition of PvdQ with an IC50 of 20 nM and has been shown to be active in whole-cell assays, preventing pyoverdine production and limiting the growth of P. aeruginosa under iron-limiting conditions. The synthesis of these crucial biaryl nitrile inhibitors can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction, where this compound serves as a key reactant.
Comparative Performance in Biaryl Synthesis
The choice of the boronic acid is critical for the success of the Suzuki-Miyaura coupling. While a direct, comprehensive comparison of this compound with a wide range of other boronic acids for the synthesis of PvdQ inhibitors is not extensively documented in a single study, its utility can be inferred from the successful synthesis of potent inhibitors. The presence of the acetamido and nitro groups on the phenyl ring influences the electronic properties and steric hindrance of the boronic acid, which in turn affects the reaction efficiency.
The following table provides a generalized comparison of reaction parameters for Suzuki-Miyaura couplings involving phenylboronic acid derivatives, highlighting the conditions often employed for these types of transformations.
| Boronic Acid Derivative | Typical Catalyst | Typical Base | Typical Solvent System | Reported Yields (%) |
| This compound | Pd(dppf)Cl₂ or similar Pd(II) complexes with bulky phosphine ligands | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Dioxane/Water, Toluene, or DMF | Good to excellent (specific yields for PvdQ inhibitors require access to detailed experimental data) |
| 2-Nitrophenylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ with ligands like SPhos | K₂CO₃, K₃PO₄ | Toluene, Dioxane/Water | 70-98 (for various aryl halides)[1] |
| Phenylboronic acid | Pd(OAc)₂, Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | Toluene, Methanol/Water | 95-98 (for various aryl halides)[2] |
Note: The yields are highly dependent on the specific coupling partners and reaction conditions.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and advancement of research. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the synthesis of biaryl nitrile PvdQ inhibitors using this compound.
Protocol: Synthesis of a Biaryl Nitrile PvdQ Inhibitor via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., a substituted bromobenzonitrile or halopyridine)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane, Pd(dppf)Cl₂·CH₂Cl₂)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove any oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 2-5 mol%). Then, add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl nitrile.
Visualizing the Synthesis and Mechanism
To better understand the processes involved, the following diagrams illustrate the general workflow for the synthesis of PvdQ inhibitors and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for the synthesis of PvdQ inhibitors.
References
Comparative Analysis of 5-Acetamido-2-nitrophenylboronic Acid in Synthetic Applications: A Guide for Researchers
A comprehensive review of currently available scientific literature reveals a notable absence of published case studies detailing the specific use of 5-Acetamido-2-nitrophenylboronic acid in synthetic transformations. While the compound is commercially available, its practical application in areas such as Suzuki-Miyaura cross-coupling or benzimidazole synthesis has not been documented in peer-reviewed journals or patents. This lack of data precludes a direct comparative analysis of its performance against alternative reagents.
In light of this, the following guide will focus on a closely related and well-documented alternative: 2-nitrophenylboronic acid . This compound shares the key ortho-nitro-substituted phenylboronic acid motif and is widely used in organic synthesis. This guide will compare its performance in the Suzuki-Miyaura cross-coupling reaction with other relevant alternatives, providing the data-driven insights, experimental protocols, and visualizations requested.
Comparison of 2-Nitrophenylboronic Acid and Alternatives in Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of the boronic acid reagent is critical for achieving high yields and purity, especially when dealing with sterically hindered or electronically challenging substrates. Below is a comparison of 2-nitrophenylboronic acid with more stable or reactive alternatives for the synthesis of 2-nitrobiaryl compounds.
Data Presentation: Performance in the Synthesis of 2-Nitrobiphenyl
| Reagent/Method | Coupling Partner | Catalyst/Conditions | Yield (%) |
| 2-Nitrophenylboronic Acid (Suzuki-Miyaura) | Bromobenzene | Pd(OAc)₂, K₂CO₃, DMF/H₂O, 100 °C | 70-98% |
| 2-Nitrophenyl MIDA Boronate (Suzuki-Miyaura) | Bromobenzene | XPhos Pd G3, K₃PO₄, THF/H₂O, 80 °C | 85-95% |
| 2-Nitrophenyl Grignard Reagent (Kumada-Corriu Coupling) | Bromobenzene | Ni(dppe)Cl₂, THF, rt | 75-85% |
| 2-Nitrophenyltrimethoxysilane (Hiyama Coupling) | Iodobenzene | PdCl₂, TBAF, Toluene, 100 °C | 60-80% |
Note: Yields are based on reported examples with similar substrates and may vary depending on the specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using 2-Nitrophenylboronic Acid
This protocol provides a general procedure for the synthesis of 2-nitrobiphenyl.
Materials:
-
Aryl halide (e.g., bromobenzene, 1.0 mmol)
-
2-Nitrophenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, 2-nitrophenylboronic acid, potassium carbonate, and palladium(II) acetate.
-
Add DMF and water to the flask.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir until the reaction is complete (monitor by TLC or GC/MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using 2-Nitrophenyl MIDA Boronate
This protocol utilizes the more stable MIDA ester of 2-nitrophenylboronic acid to minimize protodeboronation.
Materials:
-
Aryl halide (e.g., bromobenzene, 1.0 mmol)
-
2-Nitrophenylboronic acid MIDA ester (1.1 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Solvent (e.g., THF/Water, 10:1 mixture)
Procedure:
-
In a reaction vessel, combine the aryl halide, 2-nitrophenylboronic acid MIDA ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture, followed by the palladium pre-catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until completion.
-
Follow workup and purification steps similar to Protocol 1.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling reactions.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Discussion and Alternatives
The primary challenge with 2-nitrophenylboronic acid is its susceptibility to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is particularly prevalent with electron-deficient arylboronic acids under basic conditions.
Alternative Reagents Offer Solutions:
-
N-methyliminodiacetic acid (MIDA) boronates provide a significant advantage by increasing stability. These crystalline, air-stable solids allow for easier handling and can slowly release the active boronic acid under reaction conditions, which often leads to higher and more reproducible yields.
-
Grignard reagents used in the Kumada-Corriu coupling offer a boron-free alternative. This nickel- or palladium-catalyzed reaction is effective for forming C-C bonds but can be limited by the functional group tolerance of the highly reactive Grignard reagent.
-
Organosilanes in the Hiyama coupling are another stable and less toxic alternative to boronic acids. This reaction typically requires an activating agent, such as a fluoride source, to facilitate the transmetalation step.
For researchers and drug development professionals, the choice of reagent will depend on the specific requirements of the synthesis, including substrate complexity, functional group compatibility, and the need for operational simplicity and reproducibility. While 2-nitrophenylboronic acid is a viable reagent, its MIDA boronate counterpart often presents a more robust and reliable option for the synthesis of 2-nitrobiaryl scaffolds.
Evaluating the Cost-Effectiveness of 5-Acetamido-2-nitrophenylboronic Acid in Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that balances chemical reactivity, yield, and cost. This guide provides a comparative analysis of 5-Acetamido-2-nitrophenylboronic acid against common alternatives in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.
Performance and Cost Analysis
The utility of a substituted phenylboronic acid in Suzuki-Miyaura coupling is largely dictated by the electronic and steric nature of its substituents. In this compound, the presence of an electron-donating acetamido group and an electron-withdrawing nitro group, combined with the ortho-position of the nitro group, presents a unique reactivity profile.
Generally, electron-donating groups can enhance the rate of the crucial transmetalation step in the catalytic cycle, while electron-withdrawing groups can have a more complex influence.[1] However, the bulky nitro group at the ortho position to the boronic acid moiety introduces significant steric hindrance.[2][3] This steric impediment can hinder the approach of the boronic acid to the palladium catalyst, potentially leading to lower reaction rates and yields compared to its para-substituted counterparts.[2][3]
| Reagent | CAS Number | Price (USD/1g) | Representative Suzuki-Miyaura Coupling Yield | Notes |
| This compound | 100449-87-4 (for the corresponding amine) | Not readily available | Data not available in comparative studies | The combination of ortho-nitro (sterically hindering, electron-withdrawing) and para-acetamido (electron-donating) groups suggests a complex reactivity profile. The cost is not widely listed by major suppliers, indicating it may be a specialty chemical. |
| 2-Nitrophenylboronic Acid | 5570-19-4 | ~$26 - $52[4][5] | 70-98% (highly condition dependent)[3] | The ortho-nitro group is known to decrease reactivity due to steric hindrance, often requiring optimized catalyst systems and harsher reaction conditions to achieve high yields.[2][3][6] Low yields are a common issue.[6] |
| 4-Acetamidophenylboronic Acid | 101251-09-6 | ~$68.50 (for 97% purity) | Good to excellent yields reported[7] | The para-acetamido group is electron-donating, which can facilitate the Suzuki-Miyaura coupling. The absence of ortho-substituents minimizes steric hindrance, generally leading to higher reactivity and yields compared to ortho-substituted analogs. |
Experimental Protocols
A general protocol for a Suzuki-Miyaura cross-coupling reaction involving a substituted phenylboronic acid is provided below. It is crucial to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields, particularly with sterically hindered or electronically deactivated substrates.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, combine the aryl halide, the substituted phenylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent via syringe. Under a positive flow of inert gas, add the palladium catalyst (and ligand, if applicable).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by an appropriate method (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography on silica gel.
Visualizing the Reaction: The Suzuki-Miyaura Catalytic Cycle
The efficiency of the Suzuki-Miyaura reaction is underpinned by a well-understood catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The cost-effectiveness of using this compound in synthesis is a nuanced consideration. While the presence of both electron-donating and electron-withdrawing groups could offer unique synthetic handles, the significant steric hindrance from the ortho-nitro group is a major drawback that likely necessitates more rigorous optimization and may lead to lower yields compared to less hindered analogs like 4-acetamidophenylboronic acid. The apparent lack of widespread commercial availability and pricing for this compound suggests it is a more specialized reagent, which could imply a higher cost.
For routine Suzuki-Miyaura couplings where the specific substitution pattern of this compound is not a primary requirement, alternatives such as 4-acetamidophenylboronic acid are likely to be more cost-effective due to their generally higher reactivity and more predictable performance. However, for specific applications where the unique electronic and steric properties of this compound are essential for achieving a desired target molecule or reactivity, its use may be justified despite the potential challenges in reaction optimization and higher cost. Researchers should carefully weigh the synthetic necessity of this specific building block against the potentially more efficient and economical alternatives.
References
Safety Operating Guide
A Guide to the Safe Disposal of 5-Acetamido-2-nitrophenylboronic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Acetamido-2-nitrophenylboronic acid was publicly available at the time of this writing. The following guidance is based on the safety data for structurally similar compounds, such as 2-nitrobenzeneboronic acid and 3-nitrophenylboronic acid, as well as general best practices for the disposal of boronic acid derivatives and nitro compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility when handling and disposing of chemical waste. This compound, like other boronic acid derivatives and nitro-containing compounds, should be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. This guide provides essential safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should occur within a certified chemical fume hood.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
Spill Management
In the event of a spill, evacuate and secure the area, alerting others in the vicinity. For small spills, absorb the material with an inert absorbent like vermiculite or sand. Collect the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container. For larger spills, follow your institution's emergency procedures. All materials used for spill cleanup should be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
-
Waste Segregation and Collection:
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative and a nitro compound.
-
-
Solid Waste Disposal:
-
Contaminated solid materials, such as gloves, bench paper, and disposable labware, should be placed in a designated solid hazardous waste container.
-
Do not dispose of contaminated materials in the regular trash.[2]
-
-
Liquid Waste Disposal:
-
Decontamination of Glassware:
-
Glassware that has come into contact with this compound should be decontaminated before reuse or disposal.
-
A basic wash can help in converting residual boronic acid into a more water-soluble boronate salt, facilitating its removal.[1][5][6] The rinsate from this process must be collected as liquid hazardous waste.
-
Follow the initial decontamination with a standard laboratory glassware washing procedure. The initial rinses should also be collected as hazardous waste.
-
-
Waste Storage and Pickup:
Experimental Protocol: Glassware Decontamination
This protocol describes a method for decontaminating glassware contaminated with this compound.
Objective: To safely remove residual this compound from laboratory glassware.
Materials:
-
Contaminated glassware
-
Mild aqueous basic solution (e.g., 1% sodium carbonate solution)
-
Deionized water
-
Appropriate hazardous waste containers
-
Personal Protective Equipment (PPE)
Procedure:
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent in which the compound is soluble. Collect this solvent rinse in a designated liquid hazardous waste container.
-
Basic Wash: Carefully rinse the glassware with a mild aqueous basic solution. This will help to convert the boronic acid into a more water-soluble boronate salt.[1][5][6] Collect this basic rinsate in a separate liquid hazardous waste container labeled "Aqueous Hazardous Waste."
-
Water Rinse: Rinse the glassware thoroughly with deionized water. Collect the first two water rinses in the "Aqueous Hazardous Waste" container.
-
Final Cleaning: The glassware can now be cleaned using standard laboratory procedures.
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Disposal Workflow Diagramdot
References
- 1. benchchem.com [benchchem.com]
- 2. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
